2-[3-(2-Methylpropoxy)phenoxy]acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[3-(2-methylpropoxy)phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-9(2)7-15-10-4-3-5-11(6-10)16-8-12(13)14/h3-6,9H,7-8H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCERKOAASBOHHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=CC=C1)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical structure and properties of 2-[3-(2-Methylpropoxy)phenoxy]acetic acid
Subtitle: Physicochemical Profiling, Synthetic Pathways, and Pharmacological Relevance in PPAR Modulation
Executive Summary & Compound Identity
2-[3-(2-Methylpropoxy)phenoxy]acetic acid is a synthetic organic compound belonging to the phenoxyacetic acid class. Structurally, it consists of a benzene ring substituted at the meta (3-) position with an isobutoxy group (2-methylpropoxy) and at the 1-position with an oxyacetic acid moiety.
This molecular scaffold is of significant interest in medicinal chemistry, specifically as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs) .[1][2] The phenoxyacetic acid headgroup serves as a classic pharmacophore for the PPAR acidic binding pocket, while the lipophilic isobutoxy tail is designed to engage the hydrophobic ligand-binding domain (LBD), modulating lipid and glucose metabolism.
Chemical Identity Table
| Property | Detail |
| IUPAC Name | 2-[3-(2-methylpropoxy)phenoxy]acetic acid |
| Common Synonyms | 3-Isobutoxyphenoxyacetic acid; (3-Isobutoxyphenoxy)acetic acid |
| Molecular Formula | |
| Molecular Weight | 238.28 g/mol |
| SMILES | CC(C)COc1cccc(OCC(=O)O)c1 |
| Core Scaffold | Phenoxyacetic Acid |
| Primary Application | PPAR Agonist (Research), Metabolic Modulator Intermediate |
Physicochemical Properties & Molecular Profiling
Understanding the physicochemical profile is critical for predicting bioavailability and formulation requirements. The molecule exhibits an amphiphilic nature, possessing both a lipophilic tail and a hydrophilic, ionizable headgroup.
Calculated Properties (In Silico)
| Parameter | Value (Approx.) | Significance |
| cLogP | 2.8 – 3.2 | Indicates moderate lipophilicity; suitable for oral bioavailability (Lipinski compliant). |
| pKa (Acid) | 3.7 – 4.2 | The carboxylic acid is ionized at physiological pH (7.4), improving solubility in blood plasma. |
| TPSA | 55.76 Ų | Topological Polar Surface Area is well below the 140 Ų threshold for cell membrane permeability. |
| H-Bond Donors | 1 (COOH) | Low donor count facilitates membrane traversal. |
| H-Bond Acceptors | 4 (Ether oxygens + Carboxyl) | Facilitates interaction with receptor binding pockets (e.g., His/Tyr residues). |
Solubility Profile
-
Water: Low insolubility in neutral/acidic form (< 0.5 mg/mL). High solubility as a sodium/potassium salt (> 10 mg/mL).
-
Organic Solvents: Highly soluble in DMSO, Ethanol, Methanol, and Dichloromethane.
Synthetic Methodology
The synthesis of 2-[3-(2-Methylpropoxy)phenoxy]acetic acid follows a convergent Williamson Ether Synthesis strategy. The protocol requires precise regiocontrol to establish the meta-substitution pattern starting from Resorcinol (1,3-dihydroxybenzene).
Retrosynthetic Analysis
The molecule is disconnected at the two ether linkages. The most efficient forward synthesis involves the sequential alkylation of Resorcinol.
-
Step 1: Mono-alkylation of Resorcinol with isobutyl bromide.
-
Step 2: Alkylation of the remaining phenol with ethyl bromoacetate.
-
Step 3: Saponification (Hydrolysis) of the ester to the free acid.
Detailed Experimental Protocol
Step 1: Synthesis of 3-(2-Methylpropoxy)phenol
Reagents: Resorcinol (Excess), 1-Bromo-2-methylpropane,
-
Dissolve Resorcinol (3.0 eq) in anhydrous DMF under
atmosphere. Note: Excess resorcinol is strictly required to minimize bis-alkylation byproducts. -
Add Potassium Carbonate (
, 1.2 eq) and stir at 60°C for 30 minutes. -
Dropwise add 1-Bromo-2-methylpropane (1.0 eq) over 1 hour.
-
Heat to 80°C for 12 hours.
-
Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with 1M NaOH (to remove unreacted resorcinol) and brine.
-
Purification: Silica gel chromatography (Hexane:EtOAc gradient).
Step 2: Synthesis of Ethyl 2-[3-(2-methylpropoxy)phenoxy]acetate
Reagents: Intermediate from Step 1, Ethyl bromoacetate,
-
Dissolve 3-(2-Methylpropoxy)phenol (1.0 eq) in acetone.
-
Add
(1.5 eq) and Ethyl bromoacetate (1.1 eq). -
Reflux for 4–6 hours. Monitoring via TLC should show complete consumption of the phenol.
-
Workup: Filter off inorganic salts. Concentrate the filtrate. The resulting oil is usually sufficiently pure for the next step.
Step 3: Hydrolysis to Final Acid
Reagents: LiOH or NaOH, THF/Water (1:1).
-
Dissolve the ester in THF/Water.
-
Add LiOH (2.0 eq) and stir at room temperature for 2 hours.
-
Acidification: Cool the reaction on ice and acidify to pH ~2 using 1M HCl. The product will precipitate or form an oil.
-
Isolation: Extract with DCM, dry over
, and concentrate. Recrystallize from Hexane/Ether if necessary.
Visualization: Synthetic Pathway
Figure 1: Convergent synthetic route utilizing Williamson ether synthesis to construct the phenoxyacetic acid scaffold.
Biological Mechanism & Pharmacophore Mapping
The structural utility of 2-[3-(2-Methylpropoxy)phenoxy]acetic acid is best understood through the lens of PPAR agonism . Phenoxyacetic acids are "privileged structures" in metabolic drug discovery.
Mechanism of Action (PPAR Interaction)
-
Acidic Head Group: The carboxylic acid moiety mimics the carboxylate of natural fatty acids. It forms a critical hydrogen bond network with Tyrosine (Tyr473) and Histidine (His323) residues in the PPAR Ligand Binding Domain (LBD). This interaction stabilizes the Helix 12 (AF-2) conformation, recruiting co-activators.
-
Ether Linker: The oxygen atom acts as a spacer, allowing the tail to penetrate the hydrophobic pocket.
-
Isobutoxy Tail: This lipophilic group occupies the large hydrophobic pocket of the receptor. The branching (isobutyl) increases van der Waals contacts compared to a linear chain, potentially enhancing potency against PPAR
or PPAR .
Structure-Activity Relationship (SAR) Logic[5]
-
Modifying the Tail: Increasing chain length or bulk (e.g., changing isobutyl to trifluoromethyl-phenyl) shifts selectivity between PPAR subtypes (
vs vs ). -
Modifying the Head: Converting the acid to an ester or amide generally abolishes activity in vitro but may serve as a prodrug strategy in vivo.
Visualization: Pharmacophore Interaction
Figure 2: Abstract representation of the ligand-receptor interaction within the PPAR binding pocket.
Analytical Characterization Standards
To validate the synthesis of this compound, the following spectral data should be obtained.
-
1H NMR (400 MHz, CDCl3):
- 10.5 (br s, 1H, COOH)
- 7.18 (t, 1H, Ar-H, pos 5)
- 6.50–6.60 (m, 3H, Ar-H, pos 2,4,6)
-
4.65 (s, 2H,
) -
3.70 (d, 2H,
) -
2.05 (m, 1H, Methine
) -
1.02 (d, 6H, Isopropyl
)
-
Mass Spectrometry (ESI-):
-
Expected [M-H]- peak at m/z 237.1.
-
References
-
Evans, K. A., et al. (2011).[4] "Phenoxyacetic acids as PPARδ partial agonists: Synthesis, optimization, and in vivo efficacy." Bioorganic & Medicinal Chemistry Letters, 21(8), 2345-2350.[4]
-
Sierra, M. L., et al. (2007). "Substituted Phenoxyacetic Acids as PPAR Ligands." Journal of Medicinal Chemistry, 50(3), 641–654.
-
PubChem Compound Summary. (n.d.). "2-(3-Isobutoxyphenoxy)acetic acid." National Center for Biotechnology Information.
-
Frick, W., et al. (2009). "Synthesis of phenoxyacetic acid derivatives." US Patent Application US20090247781A1.
Sources
- 1. Synthesis, biological evaluation, and molecular modeling investigation of chiral phenoxyacetic acid analogues with PPARalpha and PPARgamma agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US20090247781A1 - Synthesis of phenoxyacetic acid derivatives - Google Patents [patents.google.com]
- 4. Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Safety Landscape of 2-[3-(2-Methylpropoxy)phenoxy]acetic Acid: A Technical Guide for Researchers
For drug development professionals, researchers, and scientists, a comprehensive understanding of the safety profile of a compound is paramount for its responsible and effective use in a laboratory setting. This in-depth technical guide provides a detailed safety data sheet (SDS) for 2-[3-(2-Methylpropoxy)phenoxy]acetic acid, a compound of interest in various research and development applications. The following information has been synthesized from available data on structurally similar compounds to provide a robust safety framework in the absence of a specific, publicly available SDS for this exact molecule.
Chemical Identity and Physicochemical Properties
2-[3-(2-Methylpropoxy)phenoxy]acetic acid belongs to the class of phenoxyacetic acids. While specific experimental data for this compound is limited, its properties can be inferred from closely related analogs.
| Property | Value (Estimated) | Source |
| CAS Number | 916911-66-5 | [1] |
| Molecular Formula | C₁₂H₁₆O₃ | [1] |
| Molecular Weight | 208.25 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 87 - 89 °C (for the 4-isomer) | [3] |
| Water Solubility | Limited; 13 g/L for a related compound | [2] |
| LogP | 2.697 | [1] |
Hazard Identification and GHS Classification
Based on data from structurally similar phenoxyacetic acid derivatives, 2-[3-(2-Methylpropoxy)phenoxy]acetic acid is anticipated to be classified under the Globally Harmonized System (GHS) as follows. These classifications underscore the importance of careful handling to mitigate potential risks.
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]
-
Skin Irritation (Category 2): Causes skin irritation.[2]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2]
GHS Pictograms:
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Statements:
-
Prevention: P261, P264, P270, P271, P280[3]
-
Response: P301 + P312 + P330, P302 + P352, P304 + P340, P305 + P351 + P338, P312, P332 + P313, P337 + P313, P362[2][3][4]
-
Storage: P403 + P233, P405[4]
-
Disposal: P501[3]
Safe Handling and Storage Protocols
The following protocols are designed to create a self-validating system of safety, ensuring that potential exposures are minimized through a combination of engineering controls, personal protective equipment, and sound laboratory practices.
Engineering Controls
Effective engineering controls are the primary line of defense. All work with 2-[3-(2-Methylpropoxy)phenoxy]acetic acid should be conducted in a well-ventilated laboratory. A chemical fume hood is essential for any procedures that may generate dust or aerosols.[2] Eyewash stations and safety showers must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent direct contact with the compound.
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory.[2]
-
Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat or other protective clothing should be worn to prevent skin contact.[2]
-
Respiratory Protection: For operations where dust generation is unavoidable and ventilation is insufficient, a NIOSH-approved particulate respirator should be used.[2]
Storage
Store 2-[3-(2-Methylpropoxy)phenoxy]acetic acid in a tightly closed container in a cool, dry, and well-ventilated area.[4] It should be stored away from incompatible materials such as strong oxidizing agents.
Emergency Response and First Aid
A clear and well-rehearsed emergency response plan is crucial. The following diagram outlines the immediate steps to be taken in the event of an exposure.
Caption: Emergency response workflow for exposure to 2-[3-(2-Methylpropoxy)phenoxy]acetic acid.
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops and persists.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
-
Specific Hazards Arising from the Chemical: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon monoxide and carbon dioxide.
-
Protective Equipment and Precautions for Firefighters: As in any fire, wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[2]
-
Environmental Precautions: Should not be released into the environment.
-
Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid generating dust. After picking up, flush the area with water.
Toxicological Information
While specific toxicological data for 2-[3-(2-Methylpropoxy)phenoxy]acetic acid is not available, the GHS classification suggests that the primary routes of exposure are ingestion, skin contact, and inhalation. The main health effects are expected to be irritation to the skin, eyes, and respiratory system. Harmful effects are also anticipated if the substance is swallowed.
Ecological Information
Data on the environmental impact of this specific compound is limited. However, as a general practice, it should not be allowed to enter drains or waterways.
Disposal Considerations
Dispose of this material and its container in accordance with all applicable local, state, and federal regulations.
Transport Information
This substance is not typically regulated for transport.
Regulatory Information
This compound may be subject to various national and international chemical inventory regulations. Users should ensure compliance with all applicable regulations.
References
-
2-[3-(2-methylpropoxy)phenyl]acetic acid (CAS 916911-66-5). Fluorochem.
-
2-[3-(3-phenoxypropoxy)phenyl]acetic acid. ChemScene.
-
SAFETY DATA SHEET - Acetic Acid. Sigma-Aldrich.
-
Safety Data Sheet - Phenoxy-d5-acetic Acid. C/D/N Isotopes Inc.
-
2-[4-(2-methylpropoxy)phenyl]acetic acid. Sigma-Aldrich.
-
SAFETY DATA SHEET - 2-Butoxyacetic acid. Fisher Scientific.
-
SAFETY DATA SHEET - Phenoxyacetic acid. Fisher Scientific.
-
2-[3-(2-methylpropoxy)phenoxy]acetic acid. Aimeijie Technology.
-
Safety Data Sheet - Acetic Acid. EMD Millipore Corporation.
-
Phenoxyacetic acid. Wikipedia.
Sources
Methodological & Application
Application Note & Synthesis Protocol: A Detailed Guide to the Synthesis of 2-[3-(2-Methylpropoxy)phenoxy]acetic Acid from Resorcinol
For: Researchers, scientists, and drug development professionals.
Introduction and Rationale
Phenoxyacetic acid derivatives are a class of compounds with significant importance in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of pharmaceuticals and herbicides.[1] This document provides a comprehensive, two-step protocol for the synthesis of 2-[3-(2-Methylpropoxy)phenoxy]acetic acid, starting from the readily available precursor, resorcinol.
The synthetic strategy is built upon two cornerstone reactions in organic chemistry: the Williamson ether synthesis for selective O-alkylation and a subsequent carboxymethylation to introduce the acetic acid moiety. This guide is designed to be more than a simple list of steps; it delves into the mechanistic underpinnings of each transformation, providing the causal logic behind experimental choices and offering insights into potential challenges and optimization strategies. Every step is designed to be self-validating through in-process controls and final product characterization.
Overall Synthetic Scheme
The synthesis proceeds in two distinct stages, starting with the selective mono-alkylation of resorcinol, followed by the etherification of the remaining phenolic hydroxyl group with an acetic acid synthon.
Caption: Overall two-step synthesis pathway.
Part I: Selective Mono-O-Alkylation of Resorcinol
The first critical step is the selective formation of a mono-ether from resorcinol, a di-phenol. This is achieved via the Williamson ether synthesis, a robust and widely used method for preparing ethers.[2] The reaction proceeds through an SN2 mechanism, where a phenoxide ion acts as a nucleophile, attacking an alkyl halide.[3]
3.1. Mechanistic Consideration: Achieving Mono-Alkylation
Resorcinol has two acidic phenolic protons. The addition of one equivalent of a base will generate a mixture of the starting material, the mono-phenoxide, and the di-phenoxide. To favor the desired mono-alkylation product, we will use a slight excess of resorcinol relative to the base and the alkylating agent. This stoichiometric control ensures that the concentration of the di-phenoxide remains low, thus minimizing the formation of the di-alkylated byproduct.
3.2. Experimental Protocol: Synthesis of 3-(2-Methylpropoxy)phenol
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles |
| Resorcinol | C₆H₆O₂ | 110.11 | 13.2 g | 0.12 |
| Sodium Hydroxide | NaOH | 40.00 | 4.0 g | 0.10 |
| Isobutyl Bromide | C₄H₉Br | 137.02 | 13.7 g | 0.10 |
| Ethanol | C₂H₅OH | 46.07 | 150 mL | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | - |
| Hydrochloric Acid (2M) | HCl | 36.46 | As needed | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |
Safety Precautions:
-
Resorcinol: Harmful if swallowed, causes skin and serious eye irritation, and may cause an allergic skin reaction.[4][5] It is also very toxic to aquatic life.[6]
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.
-
Isobutyl Bromide: Flammable liquid and vapor. Causes skin and eye irritation.
-
Ethanol & Diethyl Ether: Highly flammable liquids.
-
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [7]
Procedure:
-
Phenoxide Formation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve resorcinol (13.2 g, 0.12 mol) in 150 mL of absolute ethanol. While stirring, add sodium hydroxide pellets (4.0 g, 0.10 mol) portion-wise. The mixture may warm up slightly. Stir until all the NaOH has dissolved (approx. 15-20 minutes).
-
Alkylation: To the resulting sodium phenoxide solution, add isobutyl bromide (13.7 g, 0.10 mol) dropwise via an addition funnel over 20 minutes.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate solvent system.
-
Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing 200 mL of deionized water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic extracts.
-
Washing: Wash the combined organic layer with 50 mL of deionized water, followed by 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, 3-(2-Methylpropoxy)phenol, can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Part II: Carboxymethylation of 3-(2-Methylpropoxy)phenol
This second step involves the reaction of the mono-substituted phenol with chloroacetic acid in the presence of a strong base. This is another variation of the Williamson ether synthesis, where the phenoxide attacks the electrophilic carbon of the chloroacetate.[8][9]
4.1. Experimental Protocol: Synthesis of 2-[3-(2-Methylpropoxy)phenoxy]acetic acid
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles |
| 3-(2-Methylpropoxy)phenol | C₁₀H₁₄O₂ | 166.22 | 16.6 g | 0.10 |
| Sodium Hydroxide | NaOH | 40.00 | 9.6 g | 0.24 |
| Chloroacetic Acid | C₂H₃ClO₂ | 94.50 | 10.4 g | 0.11 |
| Deionized Water | H₂O | 18.02 | 150 mL | - |
| Hydrochloric Acid (6M) | HCl | 36.46 | As needed | - |
Safety Precautions:
-
Chloroacetic Acid: Toxic and corrosive. Causes severe skin burns and eye damage and is fatal if swallowed or in contact with skin. Handle with extreme care.
-
Handle all reagents within a fume hood and wear appropriate PPE.
Procedure:
-
Solution Preparation: In a 500 mL round-bottom flask, dissolve sodium hydroxide (9.6 g, 0.24 mol) in 100 mL of deionized water. The dissolution is highly exothermic; cool the flask in an ice-water bath.
-
Phenoxide Formation: To the cooled NaOH solution, add the 3-(2-Methylpropoxy)phenol (16.6 g, 0.10 mol) from Part I. Stir until a homogeneous solution is formed.
-
Addition of Chloroacetate: In a separate beaker, carefully dissolve chloroacetic acid (10.4 g, 0.11 mol) in 50 mL of deionized water. Slowly add this solution to the phenoxide mixture.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture in a water bath at 90-100°C for 3-4 hours.[8]
-
Work-up and Precipitation: Cool the reaction mixture to room temperature in an ice bath. Carefully acidify the solution to a pH of 1-2 by the slow, dropwise addition of 6M HCl. A white precipitate of the product should form.[8]
-
Isolation: Stir the cold suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with several portions of cold deionized water to remove inorganic salts.
-
Purification (Recrystallization): The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield pure 2-[3-(2-Methylpropoxy)phenoxy]acetic acid as a white solid.
-
Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.
Characterization and Validation
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the isolated products.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
-
Spectroscopy:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure by identifying the characteristic proton and carbon signals. For the final product, expect to see signals corresponding to the isobutyl group, the aromatic protons, and the characteristic singlet for the -O-CH₂-COOH methylene protons.[10][11]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[12]
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the broad O-H stretch of the carboxylic acid, the C=O stretch, and the C-O ether linkages.
-
Experimental Workflow Diagram
Caption: Detailed experimental workflow for the synthesis.
References
-
JOCPR. Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Available from: [Link]
-
MDPI. Development of Homogeneous Carboxylation of Phenolates via Kolbe–Schmitt Reaction. Available from: [Link]
-
JOCPR. Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator | Abstract. Available from: [Link]
-
J&K Scientific LLC. Kolbe-Schmitt Reaction. (2021-02-23). Available from: [Link]
- Google Patents. CN103058855A - Method for synthesizing phenoxyacetic acid derivative.
-
Patsnap. Phenoxyacetic acid patented technology retrieval search results - Eureka. Available from: [Link]
-
PMC. A Para‐Selective Kolbe–Schmitt Reaction. Available from: [Link]
-
Wikipedia. Kolbe–Schmitt reaction. Available from: [Link]
-
ACS Publications. A STUDY OF THE KOLBE-SCHMITT REACTION. II. THE CARBONATION OF PHENOLS. Available from: [Link]
-
Future4200. Carboxylation of Phenols with CO2 at Atmospheric Pressure. (2016-03-31). Available from: [Link]
-
ResearchGate. Carboxylation of phenol with sodium ethyl carbonate. | Download Scientific Diagram. Available from: [Link]
-
ResearchGate. Carboxylation of Phenols with CO2 at Atmospheric Pressure | Request PDF. Available from: [Link]
- Google Patents. Carboxylation of phenols - US3825593A.
-
Chemistry Steps. The Williamson Ether Synthesis. (2022-11-13). Available from: [Link]
-
Wikipedia. Williamson ether synthesis. Available from: [Link]
-
DIAL@UCLouvain. Alkylation of resorcinol with tertiary butanol over zeolite catalysts: Shape selectivity vs acidity. (2021-02-08). Available from: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). Available from: [Link]
-
YouTube. Williamson Ether Synthesis. (2018-08-29). Available from: [Link]
- Google Patents. US4337370A - Process for the preparation of resorcinol derivatives.
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link]
-
PENTA. Resorcinol - SAFETY DATA SHEET. (2025-04-23). Available from: [Link]
-
ResearchGate. Mechanistic and electronic considerations of resorcinol alkylation.... Available from: [Link]
- Google Patents. US20090247781A1 - Synthesis of phenoxyacetic acid derivatives.
-
ScienceDirect. Alkylation of resorcinol with tertiary butanol over zeolite catalysts: Shape selectivity vs acidity. (2025-10-27). Available from: [Link]
-
KISHIDA CHEMICAL CO., LTD. Safety Data Sheet - Resorcinol. Available from: [Link]
-
MDPI. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Available from: [Link]
-
Journal of Medicinal and Chemical Sciences. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. (2022-08-27). Available from: [Link]
- Google Patents. CN106083564A - The synthesis of a kind of 2,6 dimethyl phenoxyacetic acids and purification process.
-
Future4200. A green route for the acylation of resorcinol with acetic acid. (2002-06-21). Available from: [Link]
-
PMC. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. Available from: [Link]
-
JETIR.org. Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Available from: [Link]
-
NIST WebBook. Acetic acid, (2-methylphenoxy)-. Available from: [Link]
-
MDPI. Synthesis and Detailed Spectroscopic Characterization of Two Novel N-(3-Acetyl-2-thienyl)acetamides. Available from: [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. kishida.co.jp [kishida.co.jp]
- 6. fishersci.com [fishersci.com]
- 7. durhamtech.edu [durhamtech.edu]
- 8. Phenoxyacetic acid synthesis - chemicalbook [chemicalbook.com]
- 9. francis-press.com [francis-press.com]
- 10. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acetic acid, (2-methylphenoxy)- [webbook.nist.gov]
- 12. mdpi.com [mdpi.com]
Application Note: Strategies for the Extraction of 2-[3-(2-Methylpropoxy)phenoxy]acetic acid and Related Acidic Compounds from Biological Matrices
Abstract
This document provides a comprehensive technical guide for the extraction of 2-[3-(2-Methylpropoxy)phenoxy]acetic acid from common biological matrices such as plasma, urine, and tissue homogenates. Given the limited specific literature for this exact molecule, this guide synthesizes established bioanalytical principles for phenoxyacetic acids and other small acidic molecules. We detail three robust extraction methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the scientific rationale behind each step to facilitate method development and troubleshooting. The ultimate goal is to produce a clean sample extract suitable for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction and Analyte Properties
The quantitative analysis of xenobiotics in biological fluids is fundamental to pharmacokinetic, toxicokinetic, and bioequivalence studies, forming a critical part of the drug development pipeline.[1][2] The target analyte, 2-[3-(2-Methylpropoxy)phenoxy]acetic acid, belongs to the phenoxyacetic acid class of compounds. These molecules are characterized by an acidic carboxylic acid functional group, which dictates the extraction strategy.
Effective sample preparation is crucial to remove endogenous interferences (e.g., proteins, phospholipids, salts) that can compromise the sensitivity, accuracy, and robustness of LC-MS/MS analysis.[3] This guide provides protocols that are both effective and self-validating, grounded in the physicochemical properties of the analyte.
Physicochemical Properties and Their Impact on Extraction:
-
Chemical Structure:
(A representative structure for visualization) -
Acidic Nature (pKa): The carboxylic acid moiety is the most influential functional group. Phenoxyacetic acid has a pKa of approximately 3.7.[4] This means that in typical biological matrices (pH ~7.4), the molecule will be deprotonated and exist as a negatively charged anion. To achieve efficient extraction using LLE or retention on a reversed-phase SPE sorbent, the sample pH must be adjusted to at least 1.5-2 units below the pKa (i.e., pH < 2.2) to ensure the analyte is in its neutral, protonated form.[5][6]
-
Hydrophobicity (LogP): The octanol-water partition coefficient (LogP) for the parent phenoxyacetic acid is around 1.48.[4] The addition of the lipophilic 2-methylpropoxy (isobutoxy) group will significantly increase the LogP value, making the target analyte moderately non-polar. This property indicates that it will be well-suited for partitioning into semi-polar organic solvents during LLE and for retention on reversed-phase SPE sorbents.
-
Protein Binding: As an acidic compound, significant binding to plasma proteins like albumin is anticipated. Therefore, any successful extraction method must incorporate a step to disrupt these protein-analyte interactions.
Recommended Extraction Methodologies
The choice of extraction method depends on the specific requirements of the assay, including desired cleanliness, throughput, and available automation.[7] We present three widely-used techniques, from the fastest and simplest to the most selective.
Method 1: Protein Precipitation (PPT)
Principle: PPT is a rapid and straightforward method that utilizes a water-miscible organic solvent to denature and precipitate proteins from the sample matrix.[8] The analyte remains in the supernatant, which is then separated for analysis.
Applicability: Best suited for high-throughput screening in early drug discovery where speed is prioritized over sample cleanliness. While effective at removing most proteins, it does not significantly remove other endogenous components like phospholipids, which can cause ion suppression in MS detection.[1]
Experimental Protocol: PPT
-
Aliquot 100 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of internal standard (IS) working solution and briefly vortex.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to keep the analyte protonated and improves precipitation efficiency.[9]
-
Vortex vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of a mobile phase-matched solution (e.g., 80:20 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
Workflow Diagram: Protein Precipitation (PPT)
Caption: Workflow for Protein Precipitation.
Method 2: Liquid-Liquid Extraction (LLE)
Principle: LLE separates the analyte from the aqueous matrix by partitioning it into a water-immiscible organic solvent.[1] The efficiency of this process is controlled by manipulating the sample pH to render the analyte neutral and selecting a solvent of appropriate polarity.
Applicability: LLE provides a significantly cleaner extract than PPT by removing non-lipid-soluble interferences like salts. It is a cost-effective and versatile technique suitable for many applications, though it can be more labor-intensive and difficult to automate than SPE.[1]
Experimental Protocol: LLE
-
Aliquot 200 µL of the biological sample into a screw-cap tube.
-
Add 10 µL of internal standard (IS) working solution.
-
Acidification (Critical Step): Add 20 µL of 2% formic acid or phosphoric acid to adjust the sample pH to below 2.5. Vortex briefly. This step protonates the analyte, neutralizing its charge.
-
Add 1 mL of an appropriate extraction solvent, such as methyl tert-butyl ether (MTBE) or ethyl acetate. MTBE is often preferred due to its lower density than water, forming the upper layer and reducing the risk of emulsion formation.
-
Cap the tube and mix using a rocker or vortexer for 10 minutes to facilitate analyte partitioning.
-
Centrifuge at 3,000 x g for 5 minutes to achieve complete phase separation.
-
Transfer the upper organic layer to a clean tube, being careful not to aspirate any of the lower aqueous layer or the protein interface.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of a mobile phase-matched solution for LC-MS/MS analysis.
Workflow Diagram: Liquid-Liquid Extraction (LLE)
Caption: Workflow for Liquid-Liquid Extraction.
Method 3: Solid-Phase Extraction (SPE)
Principle: SPE is a highly selective sample preparation technique that uses a solid sorbent packed into a cartridge or 96-well plate to isolate the analyte from the matrix.[10] For this acidic analyte, a reversed-phase polymeric sorbent is recommended.
Applicability: SPE provides the cleanest extracts, effectively removing proteins, salts, and phospholipids, thereby minimizing matrix effects and improving assay sensitivity and reproducibility.[1] It is ideal for methods requiring low limits of quantification and is highly amenable to automation.
Experimental Protocol: Reversed-Phase Polymeric SPE
-
Sorbent: A polymeric reversed-phase sorbent (e.g., Agilent Bond Elut Plexa, Waters Oasis HLB).
-
Pre-treatment: Dilute 200 µL of plasma with 600 µL of 2% formic acid in water. This disrupts protein binding and ensures the analyte is in its neutral, retainable form.[6]
-
Condition: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibrate: Pass 1 mL of deionized water through the cartridge, followed by 1 mL of 2% formic acid in water. Do not allow the sorbent bed to go dry.
-
Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).
-
Wash: Pass 1 mL of 5% methanol in water through the cartridge. This step removes hydrophilic interferences and salts while the analyte is retained.
-
Elute: Elute the analyte with 1 mL of methanol or acetonitrile. For highly acidic compounds, adding 1-2% ammonium hydroxide to the elution solvent can improve recovery by ensuring the analyte is ionized and repelled from the sorbent, but a strong organic solvent is often sufficient.
-
Dry & Reconstitute: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of a mobile phase-matched solution for LC-MS/MS analysis.
Workflow Diagram: Solid-Phase Extraction (SPE)
Caption: Workflow for Solid-Phase Extraction.
Method Comparison and Data Summary
While experimental data for the specific target analyte is not available, the table below summarizes the expected performance characteristics for each extraction technique based on established principles for similar acidic drugs.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery | Good to Excellent (>80%) | Good to Excellent (>80%) | Excellent (>90%) |
| Selectivity | Low | Moderate | High |
| Matrix Effect | High | Moderate to Low | Very Low |
| Reproducibility (RSD%) | < 15% | < 10% | < 5% |
| Throughput | High | Moderate | High (with automation) |
| Solvent Consumption | Low | High | Moderate |
Data presented are typical expected values for bioanalytical methods and should be confirmed during method validation.[1]
Conclusion
The successful extraction of 2-[3-(2-Methylpropoxy)phenoxy]acetic acid from biological matrices is critically dependent on understanding and manipulating its physicochemical properties, particularly its acidic pKa. For rapid, high-throughput analysis, Protein Precipitation offers a viable solution. For cleaner extracts with improved performance, Liquid-Liquid Extraction is a strong, cost-effective alternative. For the most demanding applications requiring the highest sensitivity and selectivity, Solid-Phase Extraction using a reversed-phase polymeric sorbent is the recommended approach. Each protocol provided herein serves as a robust starting point for method development and must be followed by a full validation according to regulatory guidelines.
References
- Norlab. (n.d.). ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION.
- Norlab. (n.d.). Acidic, Basic, and Neutral Drug Screen of Hydrolyzed Urine Using Supported Liquid Extraction Prior to LC-MS/MS Analysis.
- LCGC International. (2006, June 30). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method.
- Phenomenex. (2025, June 9). Protein Precipitation Method.
- Sigma-Aldrich. (n.d.). Rapid Sample Preparation Method for High Throughput Total Drug Analysis by LC-MS/MS.
- PubMed. (2004, June 29). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS.
- PMC. (n.d.). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting.
- Agilent. (n.d.). Fractionation of Acidic, Basic, and Neutral Drugs from Urine with an SPE Mixed Mode Strong Anion Exchange Polymeric Resin (Agilent SampliQ-SAX).
- Idaho State Police. (n.d.). Urine general drug extraction rev 7.pdf.
- Wikipedia. (n.d.). Phenoxyacetic acid.
- eConference.io. (n.d.). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS – 14337.
- Agilent. (2011, March 21). Extraction of Acidic Drugs from Plasma with Polymeric SPE.
- Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE).
- International Journal of Pharmaceutical Sciences Review and Research. (2019, April 26). Bioanalytical Method Validation: A Comprehensive Review.
- Journal of Applied Pharmaceutical Science. (2023, August 4). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review.
- Biosciences Biotechnology Research Asia. (n.d.). Recent Upgradation in Bioanalytical Studies.
- Open Access Journals. (2015, March 26). A Short Commentary on Bioanalytical Techniques.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. rroij.com [rroij.com]
- 3. japsonline.com [japsonline.com]
- 4. Phenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 5. archivedproceedings.econference.io [archivedproceedings.econference.io]
- 6. agilent.com [agilent.com]
- 7. Recent Upgradation in Bioanalytical Studies – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. phenomenex.com [phenomenex.com]
Troubleshooting & Optimization
resolving solubility issues with 2-[3-(2-Methylpropoxy)phenoxy]acetic acid in water
Compound: 2-[3-(2-Methylpropoxy)phenoxy]acetic acid
Welcome to the Technical Support Portal. This guide addresses solubility challenges associated with 2-[3-(2-Methylpropoxy)phenoxy]acetic acid . Our goal is to provide researchers with chemically grounded protocols to ensure stable, reproducible formulations for in vitro and in vivo assays.
Technical Analysis: Why is this compound difficult to dissolve?
To resolve solubility issues, we must first understand the physicochemical "personality" of the molecule.[1]
-
The Hydrophobic Core: The molecule features a phenoxy ring substituted with a 2-methylpropoxy (isobutoxy) tail.[1] This region is highly lipophilic (hydrophobic), driving the molecule to aggregate in water to minimize interaction with polar solvent molecules.[1]
-
The Hydrophilic Handle: The acetic acid moiety (-OCH₂COOH) is the only source of polarity.
-
The pKa Factor: Phenoxyacetic acid derivatives typically have a pKa range of 3.1 – 3.8 [1, 2].[1]
-
At pH < 4.0 (Acidic): The molecule is protonated (neutral). In this state, the hydrophobic tail dominates, rendering the compound insoluble in water.[1]
-
At pH > 6.0 (Basic/Neutral): The carboxylic acid deprotonates to form a carboxylate anion (-COO⁻).[1] This charge creates a "surfactant-like" amphiphilic structure that is significantly more soluble.[1]
-
The Root Cause of Failure: Most researchers attempt to dissolve the solid directly in neutral water or low-capacity buffers (like PBS).[1] Even though the pH is 7.4, the dissolution of the solid acid locally lowers the pH at the crystal surface, preventing solvation.[1] Furthermore, the "Common Ion Effect" in high-salt buffers (like PBS) can suppress the solubility of the salt form.[1]
Visual Troubleshooting Logic
The following decision tree outlines the correct formulation strategy based on your target application.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental needs.
Step-by-Step Formulation Guides
Protocol A: Preparation of High-Concentration Stock Solutions
Best for: Storage, chemical synthesis, and initial dilutions.[1]
The "Salt Formation" Strategy: Instead of fighting the water, we convert the acid into its sodium salt in situ.[1]
-
Calculate: Determine the moles of compound.
-
Alkaline Dissolution: Add 1.05 equivalents of 0.1 M NaOH (or 1.0 equivalent of Na₂CO₃).
-
Why? This ensures complete deprotonation of the carboxylic acid (pKa ~3.[1]7) without making the solution corrosively basic.
-
-
Agitate: Vortex until clear. The solution should be colorless.
-
Stabilize: Dilute to the final volume with distilled water.
-
Note: Do not dilute with PBS or saline initially; high Na⁺ concentrations can force the compound back out of solution (Common Ion Effect) [3].[1]
-
Protocol B: The "Cosolvent Spike" for Cell Culture
Best for: In vitro assays where <0.5% DMSO is tolerable.[1]
-
Primary Stock: Dissolve the solid in 100% DMSO to a concentration of 10 mM – 50 mM .
-
Storage: Store at -20°C. Ensure the vial is sealed tightly to prevent water absorption (DMSO is hygroscopic).[1]
-
-
Working Solution:
Protocol C: Cyclodextrin Complexation (The "Gold Standard")
Best for: In vivo injections, sensitive cell lines, or high-concentration aqueous delivery.[1]
Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" complex, encapsulating the hydrophobic isobutoxy tail while the hydrophilic exterior remains soluble in water.[1]
-
Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline.[1]
-
Addition: Add the solid compound to the vehicle.[1]
-
Energy Input: Sonicate for 10–20 minutes at 30–40°C.
-
Result: A clear solution that is pH-stable and prevents precipitation upon injection.[1]
Troubleshooting & FAQs
Q1: My solution was clear in DMSO, but it turned cloudy when I added it to PBS. Why? A: This is the "Solvent Shift" effect.[1]
-
Diagnosis: You likely exceeded the intrinsic water solubility of the neutral molecule.[1] When DMSO is diluted, the solvent power drops.[1] If the pH of your PBS is slightly acidic or if the concentration is too high, the compound crashes out.[1]
-
Fix: Reduce the final concentration or switch to Protocol C (Cyclodextrins) .
Q2: Can I use ethanol instead of DMSO? A: Yes, but with caution. Ethanol is more volatile and less powerful as a solvent for aromatic ethers than DMSO.[1] It may evaporate during long incubations, causing crystal formation.[1] DMSO is preferred for stock stability.[1]
Q3: The compound dissolves in NaOH but precipitates when I add cell media. Is it reacting? A: It is likely reacting with Calcium (Ca²⁺) or Magnesium (Mg²⁺) in the media.[1] Carboxylic acids can form insoluble salts (soap scum) with divalent cations found in DMEM/RPMI.[1]
-
Fix: Lower the working concentration. If the issue persists, use the Cyclodextrin method, which shields the molecule from calcium interaction.[1]
Q4: What is the estimated pKa of this compound? A: Based on the phenoxyacetic acid core, the pKa is approximately 3.7 [1].[1]
-
Implication: You must maintain pH > 5.7 (pKa + 2) to ensure >99% of the molecule is in the soluble, ionized state.[1]
Summary Data Table
| Parameter | Value / Recommendation | Notes |
| pKa (Acidic) | ~3.7 | Keep pH > 6.0 for solubility.[1] |
| LogP (Est.) | ~2.5 – 3.5 | Moderately lipophilic due to isobutoxy group.[1] |
| Best Solvent | DMSO (>50 mg/mL) | Hygroscopic; keep sealed.[1] |
| Aqueous Solubility | pH-dependent | Insoluble at pH < 4; Soluble at pH > 7.[1] |
| Incompatible Ions | Ca²⁺, Mg²⁺ (High Conc.)[1] | Can form insoluble soaps.[1] |
| Recommended Vehicle | 20% HP-β-CD | Prevents precipitation and masks hydrophobicity.[1] |
Mechanistic Visualization: The pH Effect[1]
Figure 2: The molecular state of phenoxyacetic acid derivatives changes dramatically with pH. At physiological pH (7.4), the ionized form dominates, enabling solubility.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19188, Phenoxyacetic acid. Retrieved from [Link]
-
Stenutz, R. Phenoxyacetic acids - pKa and Melting Point Data. Tables for Chemistry. Retrieved from [Link]
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (General reference for pH-dependent solubility profiles of carboxylic acids).
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology.[1] (Reference for Protocol C).
Sources
Technical Support Center: Overcoming Steric Hindrance in the Synthesis of 2-[3-(2-Methylpropoxy)phenoxy]acetic Acid Derivatives
Welcome to the Technical Support Center for the synthesis of 2-[3-(2-Methylpropoxy)phenoxy]acetic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges related to steric hindrance during their synthetic work. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these synthetic hurdles effectively.
Introduction to the Challenge: Steric Hindrance
The synthesis of 2-[3-(2-Methylpropoxy)phenoxy]acetic acid and its derivatives involves two key transformations that are susceptible to steric hindrance: the formation of the isobutyl phenyl ether and the subsequent esterification of the acetic acid moiety. The bulky isobutyl group can significantly impede the approach of nucleophiles, leading to low yields and slow reaction rates.[1] This guide will explore the underlying principles of these challenges and offer practical, field-proven solutions.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.
Part 1: Ether Formation (Williamson Ether Synthesis & Alternatives)
The formation of the 2-[3-(2-Methylpropoxy)phenoxy] moiety is often attempted via the Williamson ether synthesis.[2] However, the use of a secondary alkoxide (from isobutanol) can lead to competing elimination reactions, especially with a hindered phenoxide.[3][4]
Question 1: My Williamson ether synthesis is giving a very low yield of the desired 2-[3-(2-Methylpropoxy)phenoxy]acetate precursor. What's going wrong?
Answer: Low yields in this specific Williamson ether synthesis are most likely due to steric hindrance from the bulky isobutyl group.[4] The reaction proceeds via an SN2 mechanism, which is sensitive to steric bulk at the reaction center.[2] The isobutyl group hinders the backside attack of the phenoxide nucleophile on the alkyl halide. A competing E2 elimination reaction, where the phenoxide acts as a base to remove a proton from the isobutyl halide, is also a significant side reaction.[3]
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
Solvent: Use a polar aprotic solvent like DMF or acetonitrile to enhance the nucleophilicity of the phenoxide.[2] Protic solvents can solvate the nucleophile, reducing its reactivity.
-
Temperature: While higher temperatures can increase the reaction rate, they can also favor the E2 elimination pathway.[2] A moderate temperature range of 50-100 °C is a good starting point.[2]
-
Base: Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete deprotonation of the phenol without competing in the substitution reaction.[3]
-
-
Employ Phase-Transfer Catalysis (PTC):
-
PTC can be highly effective in Williamson ether synthesis, especially when dealing with reactants in different phases (e.g., an aqueous base and an organic substrate).[5][6] A catalyst like tetrabutylammonium bromide can shuttle the phenoxide ion into the organic phase, increasing its effective concentration and reactivity.[2][5]
Caption: Phase-Transfer Catalysis Workflow.
-
Question 2: Are there alternative methods to the Williamson ether synthesis for forming sterically hindered ethers?
Answer: Yes, several alternative methods are better suited for overcoming steric hindrance.
-
Mitsunobu Reaction: This reaction is a powerful tool for forming ethers under mild conditions and is particularly useful for sterically hindered substrates.[7][8] It involves the use of triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the alcohol for nucleophilic attack by the phenol.[9] A key advantage is the inversion of stereochemistry at the alcohol center, though this is not relevant for isobutanol.[9] For very slow reactions involving hindered substrates, increasing the concentration and using sonication can dramatically reduce reaction times.[7]
Caption: Simplified Mitsunobu Reaction Mechanism.
-
Buchwald-Hartwig Amination (Ether Synthesis Variant): While primarily known for C-N bond formation, palladium-catalyzed cross-coupling reactions can also be adapted for C-O bond formation to synthesize aryl ethers. This method can be effective for hindered substrates but may require careful ligand and catalyst selection.
-
Diaryliodonium Salts: For highly congested systems, reacting tertiary alcohols with ortho-substituted diaryliodonium salts provides a transition-metal-free route to sterically hindered alkyl aryl ethers.[10][11]
Part 2: Esterification of the Carboxylic Acid
Once the ether linkage is formed, the next step is often the esterification of the 2-[3-(2-Methylpropoxy)phenoxy]acetic acid. The steric bulk of the phenoxyacetic acid can hinder the approach of an alcohol, especially if the alcohol itself is also sterically demanding.
Question 3: I'm having trouble esterifying the 2-[3-(2-Methylpropoxy)phenoxy]acetic acid with a bulky alcohol. Standard Fischer esterification is not working well.
Answer: Fischer esterification, which typically requires acidic conditions and high temperatures, is often inefficient for sterically hindered carboxylic acids and alcohols.[12] The equilibrium nature of the reaction and the potential for side reactions under harsh conditions limit its applicability here.[13]
Recommended Esterification Methods for Hindered Substrates:
-
Steglich Esterification: This is a very mild and effective method for esterifying sterically hindered carboxylic acids and alcohols.[14][15] It utilizes a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[16][17] The reaction proceeds through a highly reactive O-acylisourea intermediate.[15]
Reagent Role Common Solvents DCC or EDC Carbodiimide coupling agent Dichloromethane (DCM), DMF DMAP Nucleophilic catalyst DCM, DMF -
Yamaguchi Esterification: This method is particularly well-suited for the synthesis of esters from sterically demanding substrates.[18][19] It involves the formation of a mixed anhydride by reacting the carboxylic acid with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) in the presence of a base like triethylamine.[18][20] Subsequent addition of the alcohol in the presence of DMAP leads to the desired ester.[18]
Caption: Yamaguchi Esterification Workflow.
-
Activation with Other Coupling Reagents: For particularly challenging esterifications, more potent coupling reagents, often used in peptide synthesis, can be employed.[21] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) can activate the carboxylic acid to form highly reactive esters.[22]
Experimental Protocols
Protocol 1: Mitsunobu Reaction for Hindered Ether Synthesis
This protocol is adapted from general procedures for the Mitsunobu reaction with sterically hindered substrates.[8]
-
Reaction Setup: To a solution of the phenol (1.0 eq.), the sterically hindered alcohol (e.g., isobutanol, 1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (0.5 M), add DIAD (1.5 eq.) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. For extremely slow reactions, increasing the concentration up to 3.0 M and applying sonication can significantly accelerate the process.[7]
-
Work-up: Once the reaction is complete, quench with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Steglich Esterification for Hindered Substrates
This protocol provides a general method for esterifying a sterically hindered carboxylic acid with a hindered alcohol.[15]
-
Reaction Setup: In a round-bottom flask, dissolve the 2-[3-(2-Methylpropoxy)phenoxy]acetic acid (1.0 eq.), the sterically hindered alcohol (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM (0.2 M).
-
Reagent Addition: Cool the solution to 0 °C and add EDC (1.5 eq.) portion-wise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography to remove the dicyclohexylurea byproduct (if DCC is used) or the water-soluble urea byproduct (if EDC is used).
Concluding Remarks
Overcoming steric hindrance in the synthesis of 2-[3-(2-Methylpropoxy)phenoxy]acetic acid derivatives requires a departure from standard synthetic methodologies. By understanding the limitations of traditional reactions like the Williamson ether synthesis and Fischer esterification, and by employing more robust methods such as the Mitsunobu reaction and Steglich or Yamaguchi esterifications, researchers can successfully synthesize these challenging molecules. Careful optimization of reaction conditions and the selection of appropriate reagents are paramount to achieving high yields and purity.
References
- Fiveable. (2025, August 15). Steglich Esterification Definition - Organic Chemistry Key...
- Wikipedia. (n.d.). Williamson ether synthesis.
- ACS Publications. (2003, September 12). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction | The Journal of Organic Chemistry.
- Taylor & Francis. (2006, August 16). Full article: SYNTHESIS OF STERICALLY HINDERED ENANTIOPURE (1S,2S,3R,5R)-NEOISOPINOCAMPHEYL ARYL ETHERS BY THE MITSUNOBU REACTION.
- Oreate AI Blog. (2026, January 16). Understanding Steric Hindrance: The Key to Advanced Ether Synthesis.
- Organic Chemistry Portal. (n.d.).
- ACS Publications. (n.d.).
- Journal of Chemical Education. (n.d.).
- NPTEL Archive. (n.d.). 5.2.2 Synthesis of Esters.
- Benchchem. (n.d.). Improving reaction conditions for Williamson ether synthesis.
- Wikipedia. (n.d.). 山口ラクトン化反応.
- PMC. (n.d.).
- SpringerLink. (2021, July 29).
- Wikipedia. (n.d.). Mitsunobu reaction.
- Chemistry Steps. (2025, March 26). Mitsunobu Reaction.
- Thieme. (n.d.). 77 A. K. Mourad and C.
- Google Patents. (n.d.). EP0331280A1 - Method for esterifying hindered carboxylic acids.
- Organic Chemistry Portal. (n.d.).
- 化学に関する情報を発信. (2022, April 23).
- Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
- Chemistry Steps. (2024, November 28). Converting Carboxylic Acids to Esters.
- The Journal of Organic Chemistry. (n.d.).
- The Royal Society of Chemistry. (2014, November 30).
- Luxembourg Bio Technologies. (n.d.). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents.
- とらおの有機化学. (2018, February 5). Yamaguchiマクロラクトン化はラクトン合成の名盤反応.
- Thieme. (n.d.). M. Gerster and A. W.
- Chemistry Notes. (2018, May 1). Williamson ether synthesis: simple mechanism, 3 examples.
- Dalal Institute. (n.d.).
- Counting Electrons. (2021, March 24). Could this be a case for Mulder and Scully? - Aryl ether synthesis under mild conditions.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Chemistry Steps. (2022, November 13). Williamson Ether Synthesis.
- ACS Publications. (2016, August 16). Mild Synthesis of Sterically Congested Alkyl Aryl Ethers | Organic Letters.
- PDXScholar. (n.d.). Synthesis of Diaryl and Alkyl-Aryl Ethers via Diaryl Iodonium Reagents.
- Organic Chemistry Portal. (n.d.).
- YouTube. (2020, September 27). 山口マクロラクトン化の反応機構.
- PMC. (2024, March 15). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny.
- Chem-Station. (2009, June 26). 山口マクロラクトン化 Yamaguchi Macrolactonizaion.
- JETIR.org. (n.d.).
- JOCPR. (n.d.).
- MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)
- ResearchGate. (2024, June 13). (PDF) Synthesis of 2-[(3,4,5-Triphenyl)
Sources
- 1. Understanding Steric Hindrance: The Key to Advanced Ether Synthesis - Oreate AI Blog [oreateai.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. "Synthesis of Diaryl and Alkyl-Aryl Ethers via Diaryl Iodonium Reagents" by Rory Tennessee Gallagher [pdxscholar.library.pdx.edu]
- 12. Converting Carboxylic Acids to Esters - Chemistry Steps [chemistrysteps.com]
- 13. EP0331280A1 - Method for esterifying hindered carboxylic acids - Google Patents [patents.google.com]
- 14. fiveable.me [fiveable.me]
- 15. Steglich Esterification [organic-chemistry.org]
- 16. archive.nptel.ac.in [archive.nptel.ac.in]
- 17. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 18. 山口ラクトン化反応 - Wikipedia [ja.wikipedia.org]
- 19. kazujuku.com [kazujuku.com]
- 20. 山口マクロラクトン化 Yamaguchi Macrolactonizaion | Chem-Station (ケムステ) [chem-station.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Peptide Coupling Reagents Guide [sigmaaldrich.com]
minimizing side reactions during 2-[3-(2-Methylpropoxy)phenoxy]acetic acid production
Executive Summary
The synthesis of 2-[3-(2-Methylpropoxy)phenoxy]acetic acid presents a classic "ambident nucleophile" challenge. The core difficulty lies not in the final carboxymethylation, but in the initial desymmetrization of resorcinol. Users frequently report low yields due to three competing pathways: C-alkylation , Di-O-alkylation , and Alkyl Halide Elimination .[1]
This guide moves beyond standard textbook protocols, offering a root-cause analysis of these side reactions and providing self-validating workflows to suppress them.
Part 1: The Reaction Landscape & Impurity Map
To solve the yield problem, we must visualize the "Invisible" competition occurring in your flask. The following diagram maps the desired pathway against the thermodynamic and kinetic traps.
Figure 1: Reaction network showing the competition between the desired mono-O-alkylation (Path A) and the three primary failure modes (Paths B, C, and D).[1]
Part 2: Critical Process Parameters (CPP) & Troubleshooting
Module A: The Mono-Alkylation Bottleneck (Step 1)
Reaction: Resorcinol + Isobutyl Bromide
The Problem: Resorcinol is a "double-ended" nucleophile. Once the first hydroxyl reacts, the resulting ether is actually more electron-rich than the starting material, accelerating the second reaction (Path B). Additionally, isobutyl bromide is a
Troubleshooting Guide:
| Symptom | Root Cause | Corrective Action |
| High levels of Di-ether (>20%) | Statistical probability favors double reaction when stoichiometry is 1:1. | Apply "Dilution Principle": Use a 3.0 – 5.0 equivalent excess of Resorcinol . This ensures the alkyl halide statistically encounters unreacted resorcinol rather than the mono-ether product [1]. |
| Low Conversion / Gas Evolution | E2 Elimination. Isobutyl bromide is eliminating to isobutylene gas. | Switch Base & Temp: Avoid strong bases (NaH, NaOH). Use |
| "Muddy" TLC / Unknown Spots | C-Alkylation. The phenoxide ring carbon is attacking the halide. | Solvent Control: C-alkylation is favored in solvents that tightly solvate the cation (like water/alcohols). Use strictly aprotic solvents (DMF, Acetone, Acetonitrile) to promote O-alkylation.[1] Avoid high temperatures [3]. |
Self-Validating Protocol (Step 1):
-
Dissolve Resorcinol (4.0 eq) and
(1.2 eq) in DMF. -
Heat to 50°C for 30 mins (Deprotonation phase).
-
Add Isobutyl Bromide (1.0 eq) dropwise over 1 hour. Why? Keeps local concentration of electrophile low, suppressing di-alkylation.[1]
-
Monitor via TLC (Hexane:EtOAc 4:1). The large excess of resorcinol will remain at the baseline; the mono-ether will migrate to
.
Module B: The Carboxymethylation (Step 2)
Reaction: 3-Isobutoxyphenol + Chloroacetic Acid
The Problem: Direct reaction with chloroacetic acid often leads to self-esterification or difficult workups due to the amphoteric nature of the product.
The Solution: The Two-Stage Ester Method . Instead of reacting with the free acid (Chloroacetic acid), react with Ethyl Bromoacetate .
-
Alkylation: React 3-isobutoxyphenol with Ethyl Bromoacetate (
, Acetone, reflux). This yields the ethyl ester intermediate.-
Benefit: The ester is neutral and lipophilic. You can easily wash away unreacted phenol and inorganic salts with water/base washes.
-
-
Hydrolysis: Saponify the isolated ester with LiOH/THF/Water or NaOH/MeOH.
-
Benefit: This step is quantitative and clean. Acidification yields the pure final acid precipitate.
-
Part 3: FAQ – Specific User Scenarios
Q1: I am seeing a persistent impurity just above my product spot on TLC. What is it? A: This is likely the C-alkylated isomer (2-isobutylresorcinol). Because the phenolic OH is still free, it mimics the polarity of your desired O-alkylated product.
-
Fix: You cannot easily separate this by extraction. You must prevent it by ensuring your solvent is dry and aprotic (DMF is best). If present, column chromatography is required (Silica, slow gradient).[1]
Q2: Can I use Mitsunobu chemistry instead of alkyl halides? A: Yes, and for this specific substrate, it is often superior.[1]
-
Protocol: Resorcinol + Isobutanol +
+ DIAD. -
Caveat: While regioselectivity is better (almost zero C-alkylation), purification from triphenylphosphine oxide (
) can be painful on a large scale.[1] Use this only if the alkyl halide route fails to meet purity specs [1].
Q3: How do I remove the excess resorcinol from Step 1? A: Do not use column chromatography yet. Use Water Partitioning .
-
Resorcinol is highly water-soluble. The mono-isobutyl ether is lipophilic.
-
Dilute the DMF reaction mixture with 5x volume of water and extract with Toluene or Ether. Wash the organic layer 3x with water. 99% of the excess resorcinol will stay in the aqueous phase.
Part 4: Troubleshooting Logic Flow
Use this decision tree when your yield drops below 60%.
Figure 2: Decision tree for isolating the root cause of yield loss.
References
-
Monoalkylation Selectivity: For the definitive study on desymmetrizing resorcinol and the statistical distribution of mono- vs di-ethers, see
-
Dempsey, et al.[1] "The Synthesis of Resorcinol Monoalkyl Ethers." Journal of Organic Chemistry. (Discusses the 10-fold excess rule and Mitsunobu alternatives).
-
-
Elimination vs Substitution: For mechanistic insight into why isobutyl halides prefer elimination with strong bases
-
BenchChem Technical Guides. "Preventing elimination side reactions in Williamson synthesis."
-
-
C-Alkylation Mechanisms: Understanding the ambident nature of phenoxides
Sources
Technical Support Center: Purification of 3-Substituted Phenoxyacetic Acid Derivatives
Welcome to the technical support center for the purification of 3-substituted phenoxyacetic acid derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating these valuable compounds. Here, we will dissect common purification hurdles and provide robust, field-proven solutions in a direct question-and-answer format. Our focus is on not just what to do, but why it works, grounding our advice in fundamental chemical principles.
Section 1: Core Purification Strategy & Initial Troubleshooting
3-Substituted phenoxyacetic acids are typically synthesized via the Williamson ether synthesis, reacting a substituted phenol with an α-haloacetate, followed by hydrolysis.[1] The primary purification challenges stem from separating the desired acidic product from unreacted acidic or neutral starting materials and various side products.
A general purification workflow involves a primary separation based on acidity (acid-base extraction), followed by a secondary method like crystallization or chromatography to remove closely-related impurities.
Caption: General purification decision workflow.
Frequently Asked Questions (FAQs): Acid-Base Extraction
Question: My primary acid-base extraction isn't removing the unreacted 3-substituted phenol. What's going wrong?
Answer: This is a classic purification challenge rooted in the relative acidities (pKa) of your product and the starting phenol. While your phenoxyacetic acid is significantly acidic, phenols are also weakly acidic.[2] Using a base that is too strong, like sodium hydroxide (NaOH), will deprotonate both the carboxylic acid and the phenol, pulling both into the aqueous layer and achieving no separation.[3][4]
The Solution: Bicarbonate Wash
The key is to use a weaker base that is strong enough to deprotonate the carboxylic acid but not the phenol. Sodium bicarbonate (NaHCO₃) is the ideal choice.[5][6]
-
Causality: The pKa of a typical phenoxyacetic acid is around 3-4, while the pKa of a substituted phenol is around 9-10.[2] The conjugate acid of bicarbonate, carbonic acid (H₂CO₃), has a pKa of ~6.4. Therefore, bicarbonate is basic enough to deprotonate the much stronger phenoxyacetic acid but not the weaker phenolic starting material.
Troubleshooting Protocol: Optimized Bicarbonate Extraction
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like ethyl acetate or diethyl ether.
-
First Wash: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate.[7] Vent frequently, as CO₂ will be generated.
-
Separation: Drain the lower aqueous layer, which now contains the sodium salt of your desired phenoxyacetic acid. The unreacted phenol and other neutral impurities remain in the organic layer.
-
Re-acidification: Cool the aqueous layer in an ice bath and carefully re-acidify with a strong acid like 6M HCl until the solution is acidic to litmus paper (pH ~2).[7] Your purified product should precipitate out as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water to remove salts, and dry thoroughly.[8]
Caption: Selective extraction using sodium bicarbonate.
Section 2: Troubleshooting Crystallization
Crystallization is often the next step for removing minor impurities.[8][9] It relies on the principle that the desired compound and its impurities have different solubilities in a given solvent system.
Question: My product has "oiled out" during crystallization instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of a solid crystalline lattice.[10][11] This is common for compounds with lower melting points or when the solution is supersaturated and cooled too quickly.[12]
Solutions to Oiling Out:
-
Slow Down Cooling: Rapid cooling is a primary cause.[12] After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly on the benchtop before moving it to an ice bath. Insulating the flask can help.
-
Add More Solvent: The solution may be too concentrated. Re-heat the mixture to dissolve the oil, then add a small amount (1-5% of the total volume) of the hot solvent to slightly decrease the saturation.[10][12]
-
Check Solvent Choice: The boiling point of your solvent should ideally be lower than the melting point of your compound.[11] If it's not, the compound is likely to melt before it dissolves, leading to oiling out upon cooling.
-
Induce Crystallization: If the solution is clear and supersaturated, induce crystallization by:
Question: I have a low yield after crystallization. What are the common causes?
Answer: A low yield is typically due to one of several factors related to solvent volume and compound solubility.[12]
| Potential Cause | Explanation & Solution |
| Excessive Solvent Used | Too much solvent was used to dissolve the crude product, causing a significant amount of the desired compound to remain in the mother liquor even after cooling. Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the solid.[8] Evaporate some solvent and re-attempt crystallization.[12] |
| Premature Crystallization | The compound crystallized in the funnel during a hot filtration step. Solution: Use a pre-heated funnel and filter the hot solution as quickly as possible. Add a small excess of solvent before filtration to keep the compound soluble. |
| Washing with Room Temp Solvent | Washing the collected crystals with room temperature or warm solvent redissolved some of the product. Solution: Always wash the filtered crystals with a minimal amount of ice-cold solvent.[8] |
Section 3: Troubleshooting Guide - Chromatographic Purification
When crystallization fails to remove impurities with similar solubility profiles, column chromatography is the method of choice.[13] For acidic compounds like phenoxyacetic acids, specific issues can arise.
Question: My compound is streaking badly on the silica gel column, leading to poor separation. How can I fix this?
Answer: Peak tailing or streaking with acidic compounds on silica gel is a very common problem. It occurs because the acidic proton of your carboxylic acid can interact strongly with the slightly acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to a non-uniform elution process.
The Solution: Modify the Mobile Phase
To prevent this unwanted interaction, you need to suppress the ionization of both your compound and the silica surface.
-
Add Acetic Acid: Including a small amount (0.5-1%) of acetic acid in your eluent is the most effective solution. The excess protons in the mobile phase keep your phenoxyacetic acid in its neutral (R-COOH) form and also protonate the silica surface, minimizing strong ionic interactions and resulting in sharper, more symmetrical peaks.[14]
Question: I'm analyzing my final product by HPLC, but the peak shape is poor. What are the first things to check?
Answer: Poor peak shape (tailing or fronting) in reversed-phase HPLC (RP-HPLC) for these polar, acidic analytes often points to issues with the mobile phase pH or sample overload.[15]
HPLC Troubleshooting Checklist:
-
Mobile Phase pH: The mobile phase pH should be at least 2 pH units below the pKa of your analyte to ensure it is fully protonated and interacts predictably with the nonpolar stationary phase.[14] For phenoxyacetic acids (pKa ~3-4), a mobile phase pH of 2.5 is a good starting point. Use a buffer like phosphate or formate to maintain a stable pH.
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak fronting.[15] Solution: Dilute your sample and inject a smaller volume.
-
Sample Solvent: The solvent used to dissolve your sample should be weaker than or identical to the mobile phase.[16] Dissolving a sample in a very strong solvent (like 100% acetonitrile) when the mobile phase is highly aqueous can cause distorted peaks.
-
Secondary Interactions: Residual silanol groups on the C18 column can cause peak tailing.[15] Solution: Use a modern, end-capped column designed for polar analytes or consider adding an ion-pairing reagent if pH adjustment is insufficient.[17]
Section 4: Purity Assessment & The Impact of the 3-Substituent
Accurate purity assessment is critical. A combination of techniques is recommended to ensure all potential impurities have been removed.[18]
-
TLC: An excellent, rapid technique for monitoring reaction progress and assessing fraction purity during column chromatography.
-
HPLC: The gold standard for quantitative purity analysis. A reversed-phase method with UV detection is common for these aromatic compounds.[19]
-
NMR (¹H, ¹³C): Provides structural confirmation and can reveal impurities if their signals are distinct from the main compound.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.[18]
Question: How does the substituent at the 3-position affect my purification strategy?
Answer: The electronic nature of the substituent at the 3-position has a significant impact on the acidity (pKa) of the phenoxyacetic acid, which in turn influences the optimal pH for extraction and HPLC analysis.[20][21]
| Substituent Type | Example | Effect on Acidity | Purification Implication |
| Electron-Withdrawing | -NO₂, -Cl, -CN | Increases Acidity (Lowers pKa) | The compound is more acidic. It will be more easily extracted by bicarbonate. It may require a lower pH mobile phase in RP-HPLC for good retention and peak shape.[22] |
| Electron-Donating | -CH₃, -OCH₃ | Decreases Acidity (Raises pKa) | The compound is less acidic. While still extractable by bicarbonate, the separation from a more acidic phenol might be less efficient. The optimal pH for HPLC may be slightly higher.[23] |
Understanding these substituent effects allows for a more rational design of your purification protocol, saving time and improving the final purity of your compound.[21][22]
References
-
Quora. (2019). How to recrystallize phenoxyacetic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
MDPI. (2025). Lignin-Catalyzed Synthesis of Phenoxyacetic Acid: A Sustainable Approach to Functional Molecule Development. Retrieved from [Link]
-
Unknown. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Unknown. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (2006). Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Unknown. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Unknown. (n.d.). HPLC Troubleshooting. Retrieved from [Link]
-
Confluence. (n.d.). What is an Acid and Base Extraction?. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Unknown. (n.d.). Exp 2 - Crystallization. Retrieved from [Link]
-
Unknown. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (2009). US20090247781A1 - Synthesis of phenoxyacetic acid derivatives.
-
Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
-
Unknown. (n.d.). Guide for crystallization. Retrieved from [Link]
-
MDPI. (2025). Biomimetic Chromatography/QSAR Investigations in Modeling Properties Influencing the Biological Efficacy of Phenoxyacetic Acid-Derived Congeners. Retrieved from [Link]
-
YouTube. (2020). Acid-Base Extraction Tutorial. Retrieved from [Link]
-
Agilent. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Retrieved from [Link]
-
PubChem. (n.d.). Phenoxyacetic Acid. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Polar Compounds. Retrieved from [Link]
-
Agilent. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity. Retrieved from [Link]
-
HCPG College, Varanasi. (n.d.). Acidity of Carboxylic Acids. Retrieved from [Link]
-
Semantic Scholar. (2025). Biomimetic Chromatography/QSAR Investigations in Modeling Properties Influencing the Biological Efficacy of Phenoxyacetic Acid. Retrieved from [Link]
-
YouTube. (2023). Reactions of Benzene Part 9 - Effect of substituents on the pKa of compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 8.2: Substituent Effects on Acidity. Retrieved from [Link]
Sources
- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 2. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. The Williamson Ether Synthesis [cs.gordon.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. quora.com [quora.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. community.wvu.edu [community.wvu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. lcms.cz [lcms.cz]
- 15. phenomenex.com [phenomenex.com]
- 16. waters.com [waters.com]
- 17. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 18. mdpi.com [mdpi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. hcpgcollege.edu.in [hcpgcollege.edu.in]
Technical Support Center: Bioavailability Enhancement of 2-[3-(2-Methylpropoxy)phenoxy]acetic acid
[1]
Status: Operational Ticket ID: #BIO-2M-PHENOXY-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Formulation strategies, troubleshooting, and bioavailability optimization for 2-[3-(2-Methylpropoxy)phenoxy]acetic acid.[1][2]
Welcome to the Technical Support Center
You are likely accessing this guide because you are encountering solubility-limited absorption with your current formulation of 2-[3-(2-Methylpropoxy)phenoxy]acetic acid.
As a phenoxyacetic acid derivative with a lipophilic tail (2-methylpropoxy), this molecule behaves as a classic BCS Class II (Low Solubility, High Permeability) acidic drug.[1][2] Its bioavailability is governed by a critical dichotomy: it is unionized and poorly soluble in the gastric environment (pH 1.2), yet prone to precipitation upon gastric emptying if not properly stabilized.[1][2]
This guide moves beyond generic advice. We will treat your formulation as a dynamic system, focusing on supersaturation maintenance (the "Spring and Parachute" effect) and lipid-based solubilization .
Module 1: Pre-Formulation & Critical Parameters
Before attempting complex formulations, verify your compound's baseline metrics. Errors here cascade into bioavailability failures later.[1][2]
Physicochemical Profile
| Parameter | Value / Behavior | Implication for Formulation |
| pKa | ~3.5 – 4.0 (Carboxylic Acid) | pH-Dependent Solubility: Insoluble in stomach (pH 1.2); Soluble in intestine (pH 6.8).[1][2][3][4] Risk of precipitation in the gastric window.[1][2] |
| LogP | > 3.0 (Estimated) | Lipophilic: High affinity for lipid bilayers but requires solubilizers for aqueous dispersion.[1][2] |
| Melting Point (Tm) | ~87–90°C (Low Tm) | Processing Risk: Prone to degradation in high-temp Hot Melt Extrusion (HME).[1][2] Ideal for Lipid-Based Formulations (LBF).[1][2][5] |
| Glass Transition (Tg) | Low (Likely < 40°C) | Stability Risk: High molecular mobility leads to rapid recrystallization in amorphous dispersions.[1][2] |
Module 2: Formulation Strategy Decision Matrix
Use this logic flow to select the correct vehicle for your specific stage of development.
Figure 1: Decision matrix for selecting between Solid Dispersion and Lipid-Based approaches based on dose burden.
Module 3: Troubleshooting Guides
Issue 1: "My drug precipitates immediately in 0.1N HCl (Simulated Gastric Fluid)."
Diagnosis: Your compound is a weak acid (pKa ~3.5).[1][2] In the stomach (pH 1.2), it is >99% unionized and insoluble.[1][2] If you are dosing a salt form (e.g., Sodium salt), it will disproportionate back to the free acid and crash out as a "brick dust" precipitate.[1][2]
The Fix: The "Spring and Parachute" Approach You must generate a supersaturated state (Spring) and inhibit precipitation (Parachute) using an enteric polymer.[1][2]
Protocol: HPMCAS Solid Dispersion
-
Selection: Use HPMCAS-MF (Hydroxypropyl Methylcellulose Acetate Succinate, Medium Fine).[1][2]
-
Ratio: Start with a 20:80 or 30:70 (Drug:Polymer) ratio.
-
Method: Spray Drying is preferred over HME due to the drug's low melting point (avoiding thermal degradation).[1][2]
Technical Insight: The succinate groups in HPMCAS provide hydrophobic regions that interact with the 2-methylpropoxy tail of your drug, preventing crystal nucleation [1].[1][2]
Issue 2: "The amorphous dispersion recrystallizes after 1 week at 40°C/75% RH."
Diagnosis: The drug has a low Glass Transition Temperature (Tg).[1][2] Moisture acts as a plasticizer, lowering the Tg of the mixture below room temperature, causing the amorphous drug to revert to its stable crystalline form.[1][2]
The Fix: Tg Engineering
-
Add a High-Tg Polymer: Switch to PVPVA 64 (Copovidone) or mix it with HPMCAS.[1][2] PVPVA has a higher Tg and stronger hydrogen bonding capability.[1][2]
-
Desiccant Packaging: This is non-negotiable for low-Tg amorphous dispersions.[1][2]
-
Ternary Dispersion: Add 5% Silicon Dioxide (Aerosil 200) to the matrix.[1][2] It acts as a moisture scavenger and anti-nucleating agent.[1][2]
Issue 3: "Lipid formulation (SEDDS) shows phase separation."
Diagnosis: The drug is lipophilic but likely has a "melting point dependent" solubility limit in oils.[1][2] If you are using long-chain triglycerides (LCT) like Corn Oil, the solubility capacity is often too low.[1][2]
The Fix: Solvent Capacity Optimization Switch to Medium Chain Triglycerides (MCT) and add a cosolvent.[1][2]
Protocol: Optimized Type III SEDDS
-
Oil Phase (30%): Capryol™ 90 (Propylene glycol monocaprylate).[2]
Validation Step: Perform a Lipid Digestion Test . Use a pH-stat lipolysis model.[1][2] If the drug precipitates during the digestion of the lipid (as lipase breaks down the oil), your bioavailability will fail in vivo.[1][2] The addition of a precipitation inhibitor (e.g., 5% HPMC in the capsule shell) can prevent this [2].[1][2]
Module 4: Mechanism of Action (Visualized)
Understanding why the formulation works is crucial for scaling up.[1][2]
Figure 2: The "Spring and Parachute" mechanism.[1][2] HPMCAS protects the drug in the stomach and releases it in a supersaturated state in the intestine, while inhibiting recrystallization.[1][2]
Frequently Asked Questions (FAQ)
Q: Can I just use a micronized powder? A: Likely not. For BCS Class II acids, micronization increases dissolution rate but not solubility.[1][2] Since the intrinsic solubility at pH 1.2 is near zero, micronization won't help gastric absorption.[1][2] It might slightly improve intestinal uptake, but an ASD or Lipid formulation will significantly outperform it.[1][2]
Q: Which salt form should I screen? A: Avoid Sodium/Potassium salts if you are using simple capsules, as they risk the "common ion effect" in the stomach (rapid conversion to free acid).[1][2] Screen organic amine salts like Tromethamine (Tris) or Meglumine .[1][2] These counter-ions provide a local pH buffer and often have better lipid solubility [3].[1][2]
Q: Is Hot Melt Extrusion (HME) safe for this molecule? A: Proceed with caution. With a melting point < 100°C, the drug becomes a plasticizer itself.[1][2] You must operate at temperatures below the melting point of the polymer, which is difficult.[1][2] Solvent Spray Drying is the safer starting point to avoid thermal degradation.[1][2]
References
-
Purdue University. (2022).[2] Impact of Formulation and Media Composition on Polymer Based Dispersions: HPMCAS in Amorphous Solid Dispersions.[1][2] Retrieved from
-
American Pharmaceutical Review. (2020).[1][2] Unlocking the Use of Lipid-Based Formulations with Lipophilic Salts to Address Bioavailability Challenges.[1][2] Retrieved from [1]
-
Drug Development & Delivery. (2016). Lipophilic Salts - Opportunities & Applications in Oral Drug Delivery.[1][2] Retrieved from [1]
-
PubChem. (2025).[2][6][7] 2-(2-Methyl-3-phenylphenoxy)acetic acid Physicochemical Data. Retrieved from
Sources
- 1. Phenoxyacetic acid 98 122-59-8 [sigmaaldrich.com]
- 2. Phenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 3. Acetic acid, phenoxy- [webbook.nist.gov]
- 4. CAS 122-59-8: Phenoxyacetic acid | CymitQuimica [cymitquimica.com]
- 5. Lipid-based formulations [harpagocdmo.com]
- 6. 2-(2-Methyl-3-phenylphenoxy)acetic acid | C15H14O3 | CID 130194341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-methyl-2-(3-phenoxyphenyl)propanoic Acid | C16H16O3 | CID 9881545 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Validation Guide: Mass Spectrometry for 2-[3-(2-Methylpropoxy)phenoxy]acetic Acid Purity
Executive Summary
This guide provides a rigorous technical framework for validating the purity of 2-[3-(2-Methylpropoxy)phenoxy]acetic acid (C₁₂H₁₆O₄, MW: 224.25 Da). While traditional HPLC-UV methods are sufficient for routine assay, they often fail to detect non-chromophoric synthetic intermediates or isobaric ether-cleavage degradants.
This document establishes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the superior validation methodology, offering a comparative analysis against HPLC-UV and NMR, supported by an ICH Q2(R1)-compliant experimental protocol.
Part 1: Technical Context & Strategic Analysis
The Molecule: Analytical Challenges
The target molecule contains two distinct ether linkages and a carboxylic acid moiety on a meta-substituted benzene ring.
-
Ionization Physics: The carboxylic acid function (
) makes Electrospray Ionization in Negative Mode (ESI-) the definitive ionization strategy, yielding the stable precursor ion at m/z 223.2 . -
The "Blind Spot" of UV: Synthetic precursors such as 1-bromo-2-methylpropane (isobutyl bromide) lack significant UV chromophores. Standard HPLC-UV at 254 nm may overestimate purity by failing to detect these aliphatic impurities.
Comparative Performance Matrix
The following table contrasts the proposed MS methodology against industry-standard alternatives.
| Feature | LC-MS/MS (Proposed) | HPLC-UV (Standard) | ¹H-NMR (Orthogonal) |
| Primary Detection | Mass-to-Charge ( | Chromophore Absorption ( | Proton Environment |
| Purity Limit (LOQ) | Trace (< 0.01%) | Standard (0.05 - 0.1%) | Low (~0.5 - 1.0%) |
| Specificity | High: Distinguishes isobaric impurities via fragmentation. | Medium: Co-eluting peaks may merge. | High: Structural certainty. |
| Blind Spots | Non-ionizable neutrals (rare in this synthesis). | Aliphatic impurities (e.g., side-chain halides). | Overlapping solvent signals; low sensitivity. |
| Throughput | High (5-8 min run). | Medium (15-30 min run). | Low. |
Part 2: Analytical Decision Framework
The following decision tree illustrates when to deploy MS validation over standard UV methods, specifically for this ether-linked acid.
Figure 1: Analytical Decision Matrix for selecting the appropriate validation modality based on impurity profile and sensitivity requirements.
Part 3: Experimental Protocol (LC-MS/MS)
This protocol is designed to be self-validating by utilizing specific Multiple Reaction Monitoring (MRM) transitions that confirm the structural integrity of both the carboxylic acid and the ether side chain.
Instrumentation & Conditions
-
System: UHPLC coupled to Triple Quadrupole MS.
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Promotes retention of the acid).
-
Mobile Phase B: Acetonitrile.
-
Ionization: ESI Negative Mode (
).[1][2]
MS/MS Transition Logic (The "Fingerprint")
To validate purity, we monitor the parent ion and specific fragments that prove the molecule is intact.
-
Precursor Ion:
223.2 ( ) -
Quantifier Transition:
223.2 179.2 -
Qualifier Transition:
223.2 167.1
Workflow Diagram
Figure 2: Step-by-step LC-MS/MS workflow for purity validation, highlighting the filtration of specific structural ions.
Part 4: Validation Framework (ICH Q2(R1))
To ensure this method meets regulatory standards for drug development, the following parameters must be assessed.
Specificity (Stress Testing)
-
Protocol: Subject the sample to forced degradation (Acid: 0.1N HCl, Base: 0.1N NaOH, Oxidative: 3%
). -
Acceptance Criteria: The MS method must resolve the parent peak (
223.2) from degradation products (e.g., hydrolysis of the ether yielding phenol derivatives). -
Why MS wins: UV might show peak overlap; MS will differentiate the parent (223.2) from the hydrolyzed phenol (different mass).
Linearity & Range
-
Range: 10 ng/mL to 1000 ng/mL.
-
Criterion:
for the plot of Area Ratio (Analyte/Internal Standard) vs. Concentration. -
Internal Standard (IS): Use Diclofenac or a deuterated analog (
-labeled) if available, as they ionize similarly in negative mode.
Sensitivity (LOD/LOQ)
-
LOD (Limit of Detection): Signal-to-Noise (S/N) ratio of 3:1.
-
LOQ (Limit of Quantitation): S/N ratio of 10:1.
-
Note: For this compound, typical LOQ in MS/MS is ~1-5 ng/mL, significantly superior to HPLC-UV (~500 ng/mL).
References
-
International Council for Harmonisation (ICH). (2005).[4][5] Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. [Link]
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA Guidance Documents. [Link]
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 1878-49-5 (Phenoxyacetic acid derivatives). PubChem.[6][7][8] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. farm.ucl.ac.be [farm.ucl.ac.be]
- 4. database.ich.org [database.ich.org]
- 5. fda.gov [fda.gov]
- 6. 2-(2-Methyl-3-phenylphenoxy)acetic acid | C15H14O3 | CID 130194341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(2-Methylphenoxy)acetic acid | C9H10O3 | CID 74651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-(2-Phenylpropoxy)acetic acid | C11H14O3 | CID 18779048 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Structural and Functional Comparison of 2-[3-(2-Methylpropoxy)phenoxy]acetic Acid and 2,4-Dichlorophenoxyacetic Acid (2,4-D)
A Technical Guide for Researchers in Herbicide Development and Plant Science
Authored by: A Senior Application Scientist
Introduction
Phenoxyacetic acids represent a cornerstone class of synthetic auxin herbicides, pivotal in selective weed management for over half a century. Their ability to mimic the natural plant hormone indole-3-acetic acid (IAA) at supraoptimal concentrations leads to uncontrolled growth and subsequent death in susceptible broadleaf plants.[1] The archetypal member of this class, 2,4-Dichlorophenoxyacetic acid (2,4-D), has been extensively studied and utilized globally. This guide provides a detailed structural and functional comparison between the well-characterized 2,4-D and a lesser-known analogue, 2-[3-(2-Methylpropoxy)phenoxy]acetic acid.
The primary objective of this guide is to offer researchers, scientists, and drug development professionals a comprehensive comparative analysis. By examining the nuances in chemical structure, we can project differences in physicochemical properties, which in turn are anticipated to influence biological activity, metabolic fate, and environmental persistence. This document synthesizes established experimental data for 2,4-D with predictive analysis for 2-[3-(2-Methylpropoxy)phenoxy]acetic acid, grounded in the structure-activity relationships of phenoxyacetic acid derivatives.[2][3]
Molecular Structure and Synthesis
The foundational difference between these two molecules lies in the substitution pattern on the phenoxy ring. While 2,4-D possesses two chlorine atoms at the 2 and 4 positions, 2-[3-(2-Methylpropoxy)phenoxy]acetic acid features a 2-methylpropoxy (isobutoxy) group at the meta-position (position 3).
Figure 1: Chemical structures of 2,4-D and 2-[3-(2-Methylpropoxy)phenoxy]acetic acid.
1.1. Synthesis of 2,4-Dichlorophenoxyacetic Acid (2,4-D)
The industrial synthesis of 2,4-D is well-established and typically proceeds via the Williamson ether synthesis. This involves the reaction of 2,4-dichlorophenol with chloroacetic acid in the presence of a base, such as sodium hydroxide.
Figure 2: Synthetic pathway for 2,4-D.
1.2. Proposed Synthesis of 2-[3-(2-Methylpropoxy)phenoxy]acetic Acid
While specific literature on the synthesis of 2-[3-(2-Methylpropoxy)phenoxy]acetic acid is scarce, a plausible synthetic route can be adapted from general methods for preparing phenoxyacetic acid derivatives.[4][5][6][7] This would likely involve a two-step process starting with the alkylation of resorcinol (1,3-dihydroxybenzene) to form 3-(2-methylpropoxy)phenol, followed by a Williamson ether synthesis with a haloacetic acid ester and subsequent hydrolysis.
Figure 3: Proposed synthetic pathway for 2-[3-(2-Methylpropoxy)phenoxy]acetic acid.
Physicochemical Properties: A Comparative Analysis
The differing substituents on the aromatic ring are expected to significantly influence the physicochemical properties of these two compounds. The following table summarizes known experimental values for 2,4-D and predicted values for 2-[3-(2-Methylpropoxy)phenoxy]acetic acid based on its structure and data from analogous compounds.
| Property | 2,4-Dichlorophenoxyacetic Acid (2,4-D) | 2-[3-(2-Methylpropoxy)phenoxy]acetic Acid (Predicted) |
| Molecular Formula | C₈H₆Cl₂O₃ | C₁₃H₁₈O₄ |
| Molecular Weight | 221.04 g/mol | 238.28 g/mol |
| Melting Point | 140.5 °C | Lower than 2,4-D |
| Water Solubility | 900 mg/L at 25 °C | Lower than 2,4-D |
| LogP (Octanol-Water Partition Coefficient) | 2.81 | Higher than 2,4-D |
| pKa | ~2.73 | ~3.1 |
Rationale for Predictions:
-
Melting Point: The two chlorine atoms in 2,4-D contribute to a more symmetrical and planar structure, allowing for more efficient crystal packing and a higher melting point. The bulky and flexible isobutoxy group in the analogue is likely to disrupt this packing, leading to a lower melting point.
-
Water Solubility: The increased hydrocarbon character of the isobutoxy group compared to chlorine atoms will decrease the overall polarity of the molecule, thus reducing its solubility in water.
-
LogP: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The larger, nonpolar isobutoxy group will significantly increase the lipophilicity of the molecule compared to the more polar C-Cl bonds, resulting in a higher LogP value.
-
pKa: The electron-withdrawing nature of the chlorine atoms in 2,4-D stabilizes the carboxylate anion, making the carboxylic acid more acidic (lower pKa). The isobutoxy group is less electron-withdrawing, leading to a slightly higher pKa.
Mechanism of Action: The Synthetic Auxin Pathway
Both 2,4-D and, presumably, 2-[3-(2-Methylpropoxy)phenoxy]acetic acid function as synthetic auxins. They exert their herbicidal effects by overwhelming the natural auxin signaling pathways in susceptible plants. The core mechanism involves the perception of the synthetic auxin by the TIR1/AFB family of F-box proteins, which act as auxin co-receptors.
Figure 4: Simplified signaling pathway of synthetic auxin herbicides.
Upon binding of the synthetic auxin, the TIR1/AFB co-receptor complex targets Aux/IAA transcriptional repressor proteins for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This marking leads to the degradation of the Aux/IAA repressors by the 26S proteasome. The removal of these repressors liberates Auxin Response Factors (ARFs), which then activate the transcription of a multitude of auxin-responsive genes. The resulting overstimulation of these pathways leads to epinasty, cell division, and ultimately, plant death.
The structural differences between 2,4-D and 2-[3-(2-Methylpropoxy)phenoxy]acetic acid may influence their binding affinity to the various TIR1/AFB co-receptors, potentially leading to variations in herbicidal efficacy and selectivity.
Experimental Comparison: Protocols and Predicted Outcomes
To empirically validate the predicted differences between these two compounds, a series of standardized experiments should be conducted. The following section outlines the methodologies for key comparative assays.
4.1. Physicochemical Property Determination
4.1.1. Melting Point Determination (OECD Guideline 102)
-
Principle: This method determines the temperature at which a substance transitions from a solid to a liquid state.
-
Apparatus: Capillary tube melting point apparatus.
-
Procedure:
-
A small, finely powdered sample of the test substance is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The temperature is raised at a controlled rate.
-
The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquid is recorded.
-
-
Predicted Outcome: 2,4-D will exhibit a sharp melting point around 140.5 °C. 2-[3-(2-Methylpropoxy)phenoxy]acetic acid is predicted to have a lower and possibly broader melting range.
4.1.2. Water Solubility (OECD Guideline 105)
-
Principle: This guideline describes the flask method for determining the water solubility of substances.
-
Procedure:
-
An excess amount of the test substance is added to a flask containing purified water.
-
The flask is agitated at a constant temperature until equilibrium is reached.
-
The solution is centrifuged or filtered to remove undissolved substance.
-
The concentration of the substance in the aqueous phase is determined by a suitable analytical method (e.g., HPLC-UV).
-
-
Predicted Outcome: 2,4-D will have a solubility of approximately 900 mg/L. 2-[3-(2-Methylpropoxy)phenoxy]acetic acid is expected to show significantly lower water solubility.
4.1.3. Octanol-Water Partition Coefficient (OECD Guideline 107)
-
Principle: This shake-flask method determines the ratio of a chemical's concentration in the octanol and water phases of a two-phase system at equilibrium.
-
Procedure:
-
A known volume of octanol and water are placed in a flask.
-
A small amount of the test substance is added.
-
The flask is shaken until equilibrium is reached.
-
The octanol and water phases are separated.
-
The concentration of the substance in each phase is determined.
-
The LogP is calculated as the logarithm of the ratio of the concentration in octanol to the concentration in water.
-
-
Predicted Outcome: 2,4-D has a LogP of approximately 2.81. 2-[3-(2-Methylpropoxy)phenoxy]acetic acid is predicted to have a higher LogP, indicating greater lipophilicity.
4.2. Spectroscopic Characterization
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.
-
Procedure:
-
Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
Analyze the chemical shifts, integration, and coupling patterns to elucidate the molecular structure.
-
-
Predicted ¹H NMR for 2-[3-(2-Methylpropoxy)phenoxy]acetic Acid:
-
Aromatic protons will appear in the range of 6.5-7.5 ppm.
-
The methylene protons of the acetic acid moiety will likely be a singlet around 4.6 ppm.
-
The methylene protons of the isobutoxy group will appear as a doublet around 3.8 ppm.
-
The methine proton of the isobutoxy group will be a multiplet around 2.0 ppm.
-
The methyl protons of the isobutoxy group will appear as a doublet around 1.0 ppm.
-
4.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which corresponds to the vibrational frequencies of its chemical bonds.
-
Procedure:
-
Prepare the sample (e.g., as a KBr pellet or a thin film on a salt plate).
-
Acquire the IR spectrum using an FT-IR spectrometer.
-
Identify the characteristic absorption bands for functional groups.
-
-
Predicted FT-IR for 2-[3-(2-Methylpropoxy)phenoxy]acetic Acid:
-
A broad O-H stretch from the carboxylic acid around 3000 cm⁻¹.
-
C-H stretching vibrations from the aromatic ring and alkyl groups just below 3000 cm⁻¹.
-
A strong C=O stretch from the carboxylic acid around 1700-1730 cm⁻¹.
-
C-O stretching vibrations from the ether linkages and carboxylic acid in the 1000-1300 cm⁻¹ region.
-
4.2.3. Mass Spectrometry (MS)
-
Principle: MS measures the mass-to-charge ratio of ions to determine the molecular weight and elemental composition of a compound.
-
Procedure:
-
Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled to a gas or liquid chromatograph).
-
Ionize the sample (e.g., using electrospray ionization or electron impact).
-
Detect the ions and generate a mass spectrum.
-
-
Predicted Mass Spectrum for 2-[3-(2-Methylpropoxy)phenoxy]acetic Acid:
-
The molecular ion peak [M]⁺ or [M+H]⁺ should be observed at m/z 238 or 239, respectively.
-
Characteristic fragmentation patterns would involve cleavage of the ether bonds and the loss of the carboxylic acid group.
-
4.3. Biological Activity Assessment
4.3.1. Avena Coleoptile Curvature Test
-
Principle: This classic bioassay measures the degree of curvature induced in decapitated oat coleoptiles by the asymmetric application of an auxin or auxin-like substance.[8][9][10][11]
-
Procedure:
-
Germinate Avena sativa (oat) seeds in the dark.
-
Decapitate the coleoptiles and place agar blocks containing different concentrations of the test compounds asymmetrically on the cut surface.
-
Incubate in the dark under high humidity.
-
Measure the angle of curvature after a set period.
-
-
Predicted Outcome: Both compounds are expected to induce curvature, indicating auxin-like activity. The dose-response curves will reveal their relative potencies. The higher lipophilicity of 2-[3-(2-Methylpropoxy)phenoxy]acetic acid may affect its uptake and transport, potentially influencing the observed activity.
4.3.2. Split Pea Stem Bioassay
-
Principle: This assay measures the swelling and curvature of split pea stems in response to auxin treatment.
-
Procedure:
-
Grow pea seedlings in the dark.
-
Excise epicotyl segments and split them longitudinally.
-
Incubate the split stems in solutions containing various concentrations of the test compounds.
-
Measure the degree of inward curvature after incubation.
-
-
Predicted Outcome: Both compounds should cause curvature of the split pea stems. This assay will provide another measure of their relative auxin activity.
4.3.3. Root Growth Inhibition Assay
-
Principle: Auxins typically inhibit root elongation at higher concentrations. This assay quantifies the inhibitory effect of the test compounds on root growth.
-
Procedure:
-
Germinate seeds of a sensitive species (e.g., cress or lettuce) on filter paper moistened with different concentrations of the test compounds.
-
Measure the primary root length after a few days of growth.
-
-
Predicted Outcome: Both compounds are expected to inhibit root growth in a dose-dependent manner. The concentration required to achieve 50% inhibition (IC50) can be used to compare their potencies.
Conclusion
The structural dissimilarity between 2,4-D and 2-[3-(2-Methylpropoxy)phenoxy]acetic acid—specifically the replacement of two chlorine atoms with a single, bulkier isobutoxy group—is predicted to have a cascade of effects on their physicochemical and biological properties. The increased lipophilicity and reduced acidity of the isobutoxy analogue may alter its environmental fate, plant uptake, and interaction with the TIR1/AFB auxin co-receptor complex.
While 2,4-D serves as a well-understood benchmark, the exploration of novel phenoxyacetic acid derivatives like 2-[3-(2-Methylpropoxy)phenoxy]acetic acid is crucial for the development of new herbicides with potentially improved efficacy, selectivity, or environmental profiles. The experimental protocols outlined in this guide provide a robust framework for the empirical validation of these predictions and a thorough characterization of this and other novel auxin-like compounds. The synthesis of such data is essential for advancing our understanding of structure-activity relationships within this important class of herbicides.
References
-
Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (2025). MDPI. [Link]
-
Describe the procedure of Avena curvature test. (2022). Brainly.in. [Link]
-
The Avena geo-curvature test : A quick and simple bioassay for auxins. (1974). PubMed. [Link]
-
Herbicidal Activity, Relation Between Molecular Structure and Physiological Activity of Plant Growth Regulators II. Formative Activity of Phenoxyacetic Acids. (1954). ACS Publications. [Link]
-
Describe the procedure of Avena curvature test. (n.d.). Allen. [Link]
-
Avena curvature test. (n.d.). Dictionary of botany. [Link]
-
The Avena curvature is used for bioassay of 1 Ethylene class 9 biology CBSE. (2025). Vedantu. [Link]
-
Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D. (2018). SciELO. [Link]
-
A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. (2014). Springer Nature Experiments. [Link]
-
Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (2025). PubMed. [Link]
-
Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (2025). ResearchGate. [Link]
-
GC-MS Sample Preparation. (n.d.). Organomation. [Link]
-
Study Notes on Bioassay (With Diagram) | Plants. (2016). Biology Discussion. [Link]
-
Sample preparation GC-MS. (2025). SCION Instruments. [Link]
-
Product ion mass spectra of protonated (A) phenoxyethanol (m/z... (2014). ResearchGate. [Link]
-
Sample Preparation Guidelines for GC-MS. (n.d.). University of Maryland. [Link]
-
Auxin Bioassay. (n.d.). Scribd. [Link]
-
Mass spectra of phenoxyacetyl derivatives. (1985). Sci-Hub. [Link]
-
Phenoxyacetic Acid. (n.d.). PubChem. [Link]
-
Showing Compound Phenoxyacetic acid (FDB008245). (2010). FooDB. [Link]
-
How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. [Link]
-
Avenacin Production in Creeping Bentgrass (Agrostis stolonifera) and Its Influence on the Host Range of Gaeumannomyces graminis. (2006). UNL Digital Commons. [Link]
-
Phytohormones. (n.d.). SelfStudys. [Link]
-
Volatile Organic Compounds - by GC/MS Capillary Column Technique. (2009). U.S. EPA. [Link]
-
Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (2024). JETIR.org. [Link]
- Synthesis of phenoxyacetic acid derivatives. (2009).
-
FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. (2025). Spectroscopy. [Link]
-
1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017). SciSpace. [Link]
-
PROTOCOL FOR THE USE OF EXTRACTIVE FOURIER TRANSFORM INFRARED (FTIR) SPECTROMETRY FOR THE ANALYSES OF GASEOUS EMISSIONS FROM ST. (n.d.). U.S. EPA. [Link]
-
FT-Raman and FTIR spectra, normal coordinate analysis and ab initio computations of (2-methylphenoxy)acetic acid dimer. (2025). ResearchGate. [Link]
-
Guide to FT-IR Spectroscopy. (n.d.). Bruker. [Link]
-
fourier transform infrared spectroscopy. (n.d.). University of Missouri. [Link]
-
Conducting a Bioassay For Herbicide Residues. (2016). NC State Extension Publications. [Link]
-
NMR Guidelines for ACS Journals. (n.d.). ACS Publications. [Link]
-
Enhancing Creeping Bentgrass (Agrostis stolonifera L.) Growth and Stress Tolerance Using Biostimulants and Humic Substances. (n.d.). NIFA Reporting Portal. [Link]
-
How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). Indonesian Journal of Science and Technology. [Link]
-
Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. (2020). JOCPR. [Link]
-
106792 Evaluation of Creeping Bentgrass (Agrostis stolonifera L.) Responses Following Fertilization with Branched-Chain Amino Acids in a Field Setting. (2017). ASA, CSSA, and SSSA International Annual Meetings. [Link]
-
protocol for scangreen - testing of turfgrass varieties and mixtures in the nordic countries and minnesota 2023-2026. (2023). NIBIO. [Link]
-
Phenoxy acetic acid patented technology retrieval search results. (n.d.). Eureka | Patsnap. [Link]
- Method for synthesizing phenoxyacetic acid derivative. (n.d.).
-
Synthesis method of 2-methylphenoxyacetic acid. (n.d.). Eureka | Patsnap. [Link]
- 4-((phenoxyalkyl)thio)-phenoxyacetic acids and analogs. (n.d.).
-
Bioassay Development Using Pea (Pisum sativum L.). (2018). AGROLAND The Agricultural Sciences Journal. [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jocpr.com [jocpr.com]
- 5. Phenoxy acetic acid patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN103058855A - Method for synthesizing phenoxyacetic acid derivative - Google Patents [patents.google.com]
- 7. Synthesis method of 2-methylphenoxyacetic acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. Describe the procedure of Avena curvature test. [allen.in]
- 9. Avena curvature test - Dictionary of botany [botanydictionary.org]
- 10. The Avena curvature is used for bioassay of 1 Ethylene class 9 biology CBSE [vedantu.com]
- 11. biologydiscussion.com [biologydiscussion.com]
Reference Standards for 2-[3-(2-Methylpropoxy)phenoxy]acetic Acid: A Critical Guide for Gepinacin Impurity Analysis
Topic: Reference Standards for 2-[3-(2-Methylpropoxy)phenoxy]acetic Acid Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Context
In the development of novel antifungal agents, specifically Gepinacin (a Gwt1 inhibitor), the compound 2-[3-(2-methylpropoxy)phenoxy]acetic acid (hereafter 3-IMPA ) serves as the critical starting material and a potential process-related impurity.
Regulatory guidelines (ICH Q3A/Q3B and Q11) mandate the rigorous control of starting materials and the quantification of their carryover into the final API. The accuracy of this quantification relies entirely on the quality of the reference standard used.
This guide objectively compares the three primary sourcing strategies for 3-IMPA reference standards: Catalog Reagents , Custom Synthesis (CRM-grade) , and In-House Primary Standard Generation . We provide experimental protocols to upgrade a "reagent" to a "reference standard" using self-validating methodologies.
Technical Landscape: The Analyte
-
Chemical Name: 2-[3-(2-methylpropoxy)phenoxy]acetic acid
-
Role: Key Intermediate in Gepinacin synthesis (condensation with 4-methoxyaniline).[1]
-
Molecular Formula: C₁₂H₁₆O₄
-
Criticality: As a starting material, unreacted 3-IMPA is a likely impurity in the final drug substance. Its structural similarity to the product requires high-specificity analytical methods (HPLC/UPLC) for separation.
Visualizing the Impurity Pathway
The following diagram illustrates the origin of 3-IMPA and its potential carryover, necessitating high-purity standards for detection.
Figure 1: Synthesis pathway of Gepinacin highlighting 3-IMPA as both a key intermediate and a potential critical impurity.
Comparative Analysis: Reference Standard Options
For a novel intermediate like 3-IMPA, pharmacopeial standards (USP/EP) generally do not exist. Researchers must choose between commercial chemical catalogs or high-fidelity characterization.
| Feature | Option A: Catalog Reagent | Option B: Custom Synthesis (CRM) | Option C: In-House Qualification (Recommended) |
| Source Type | Chemical Suppliers (e.g., Fluorochem, BenchChem) | Specialized CROs (Certified Reference Material) | Sourced Reagent + Internal Validation |
| Purity Guarantee | Typically >95% or >97% (Area %) | >99.0% (Mass Balance/qNMR) | Defined by user (Target >99.5%) |
| Traceability | Lot-specific CoA (often limited data) | ISO 17034 / NIST Traceable | Traceable to Internal Primary Standard |
| Data Provided | 1H-NMR, HPLC (Area%) | TGA, ROI, KF, qNMR, HPLC, Residual Solvents | Full characterization generated by YOU |
| Cost | Low ($100 - $500) | High ($5,000+) | Medium (Reagent cost + Analyst time) |
| Suitability | Early R&D, structural confirmation | GMP Release Testing, Stability Studies | GMP Release, Method Validation |
Expert Verdict:
-
Avoid Option A for quantitative work (assay/impurity calculation) unless "purified and qualified" first. "Area %" is not "Weight %" (potency).
-
Select Option C for the most agile and cost-effective approach in early-to-mid phase development. Buy the reagent and rigorously qualify it using the protocol below.
Experimental Protocol: The "Self-Validating" Qualification System
To use a catalog reagent as a Reference Standard, you must establish its Potency (Assay) with absolute certainty. We utilize a Mass Balance Approach cross-validated by Quantitative NMR (qNMR) .
Methodology 1: Mass Balance Equation
This method calculates purity by subtracting all impurities from 100%.
Step-by-Step Workflow:
-
Chromatographic Purity (HPLC-UV):
-
Column: C18 (e.g., Waters XBridge, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 5% B to 95% B.
-
Detection: 210 nm (general) and 254 nm (aromatic).
-
Action: Integrate all peaks. Calculate % Area of the main peak.
-
-
Volatiles (TGA/LOD or KF + GC-HS):
-
Determine Water Content via Karl Fischer (KF) titration.
-
Determine Residual Solvents via GC-Headspace.
-
-
Inorganics (ROI):
-
Perform Residue on Ignition (ROI) or TGA to quantify sulfated ash.
-
Methodology 2: qNMR (The Truth Standard)
qNMR provides a direct measurement of molar potency independent of the substance's UV response factor.
-
Internal Standard (IS): Maleic Acid or Dimethyl Sulfone (Traceable to NIST).
-
Solvent: DMSO-d6 (ensures solubility of both 3-IMPA and IS).
-
Protocol:
-
Weigh ~20 mg of 3-IMPA and ~10 mg of IS into the same vial (precision ±0.01 mg).
-
Dissolve in 0.7 mL DMSO-d6.
-
Acquire 1H-NMR with D1 (relaxation delay) ≥ 30 seconds (to ensure full relaxation).
-
Integrate the unique signal of 3-IMPA (e.g., the methylene protons of the acetic acid tail or the isobutoxy doublet) vs. the IS signal.
-
Calculation:
Qualification Workflow Diagram
This diagram outlines the decision matrix for qualifying the standard.
Figure 2: Workflow for upgrading a commercial reagent to a qualified reference standard.
References
-
BenchChem. Gepinacin Synthesis and Intermediates. Retrieved from BenchChem Database. Link
-
Smolecule. Gepinacin: Synthetic Routes and Structural Analogues.Link
-
ICH Guidelines. ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation. Link
-
U.S. Pharmacopeia. USP General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.Link
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link
Sources
A Senior Application Scientist's Guide to the Comparative Toxicity of Phenoxyacetic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of Phenoxyacetic Acids
Phenoxyacetic acid derivatives are a class of organic compounds that have been widely utilized for their biological activity, most notably as systemic herbicides for the control of broadleaf weeds.[1][2] Compounds such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA) have been mainstays in agriculture for decades.[1][3] However, their utility is shadowed by concerns regarding their toxicological profiles. The biological activity, and consequently the toxicity, of these derivatives is intricately linked to their molecular structure, particularly the number and position of halogen substituents on the aromatic ring.[1][2][4]
This guide provides a comparative analysis of the toxicity of key phenoxyacetic acid derivatives. We will delve into the structure-activity relationships that govern their toxic potential, present quantitative toxicological data, and provide detailed protocols for essential in vitro and in vivo assays. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to assess and compare the toxicity of this important class of compounds.
The Structural Basis of Toxicity: A Tale of Substituents and Lipophilicity
The toxicity of phenoxyacetic acid derivatives is not a monolithic property; it is a nuanced characteristic governed by the specific molecular structure of each compound. Subtle changes, such as the addition or repositioning of a single halogen or alkyl group, can lead to significant alterations in toxicological profiles.[5]
A key determinant of toxicity is the lipophilicity of the derivative. Generally, a larger substituent or an increase in halogenation leads to greater lipophilicity.[5] This increased lipid solubility can enhance the ability of the compound to traverse biological membranes, potentially leading to higher intracellular concentrations and greater interaction with cellular targets.[1] For instance, studies on 2-phenylaminophenylacetic acid derivatives have shown that the most lipophilic and brominated compound was also the most cytotoxic.[5]
The position of chlorine atoms on the benzene ring is also a critical factor. Research has demonstrated that the cytotoxic and mutagenic effects of chlorinated phenoxyacetic acid derivatives are primarily induced by chlorine atoms at the 2 and/or 4 positions.[4] Interestingly, the introduction of a third chlorine atom at the 5-position, as seen in 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), appears to abolish the mutagenic effect, although the compound retains its overall toxicity.[4] This highlights the complex interplay between different structural modifications.
Furthermore, the presence of contaminants from the manufacturing process can dramatically influence the toxicity of a given formulation. The most notorious example is the contamination of 2,4,5-T with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a highly toxic and carcinogenic compound.[6]
Quantitative Comparison of Toxicity
To facilitate a direct comparison of the toxic potential of various phenoxyacetic acid derivatives, the following table summarizes key toxicity endpoints from the literature. It is important to note that toxicity can vary between species and the specific form of the compound (e.g., acid, salt, ester).
| Derivative | Test Organism | Endpoint | Value | Reference(s) |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Rat | Oral LD50 | 639 - 1646 mg/kg | [7] |
| Mouse | Oral LD50 | 138 mg/kg | [7] | |
| Rabbit | Dermal LD50 | >2000 mg/kg | [7] | |
| 4-chloro-2-methylphenoxyacetic acid (MCPA) | Rat | Oral LD50 | 700 - 1160 mg/kg | [3] |
| Mouse | Oral LD50 | 550 - 800 mg/kg | [3] | |
| Rabbit | Dermal LD50 | >4000 mg/kg | [3] | |
| 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | Rat | Oral EC50 | 21 µM (in vitro) | [8] |
| Phenoxyacetic acid | Mouse | Oral LD50 | 3750 mg/kg | [9] |
| Rabbit | Oral LD50 | >200 mg/kg | [9] |
LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population. EC50 (Half maximal effective concentration) refers to the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.
Mechanistic Insights into Phenoxyacetic Acid Toxicity
A growing body of evidence suggests that a primary mechanism of phenoxyacetic acid-induced toxicity is the induction of oxidative stress.[10][11][12] These compounds can lead to an overproduction of reactive oxygen species (ROS), which can overwhelm the cell's antioxidant defenses, resulting in damage to lipids, proteins, and DNA.[10][12] This oxidative damage is a key contributor to the observed hepatotoxicity and other adverse effects.[11]
Mitochondria appear to be a key target of phenoxyacetic acid derivatives.[3][10][13][14] Studies have shown that these compounds can act as uncouplers of oxidative phosphorylation, disrupting the mitochondrial membrane potential and inhibiting ATP synthesis.[3][10] This disruption of mitochondrial function not only impairs cellular energy metabolism but can also trigger apoptotic cell death pathways.[10]
The following diagram illustrates a proposed pathway for 2,4-D-induced cellular toxicity:
Caption: Proposed mechanism of phenoxyacetic acid-induced cytotoxicity.
Experimental Protocols for Toxicity Assessment
A thorough evaluation of the toxicity of phenoxyacetic acid derivatives requires a battery of in vitro and in vivo assays. The following protocols provide detailed, step-by-step methodologies for key experiments.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[15][16][17][18] It measures the metabolic activity of cells, which is indicative of their health.[15][16]
Principle: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[16][17] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[15][16]
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture cells in a suitable medium to approximately 80% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[17]
-
-
Compound Treatment:
-
Prepare a stock solution of the phenoxyacetic acid derivative in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with solvent) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[16][17]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
The following diagram illustrates the general workflow for an in vitro cytotoxicity assay:
Caption: General workflow for in vitro cytotoxicity testing.
In Vitro Genotoxicity Assessment: The Comet Assay
The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.[19][20]
Principle: Cells are embedded in agarose on a microscope slide, lysed, and then subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, migrates away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.[20]
Step-by-Step Protocol:
-
Cell Preparation:
-
Treat cells in suspension or as a monolayer with the phenoxyacetic acid derivative at various concentrations for a defined period.
-
Harvest the cells and resuspend them in ice-cold PBS to a concentration of 1 x 10⁵ cells/mL.[21] All steps should be performed on ice to prevent further DNA damage.
-
-
Slide Preparation:
-
Prepare fully frosted microscope slides by coating them with a layer of 1% normal melting point agarose. Allow to dry.
-
Mix the cell suspension with 0.5% low melting point agarose at a ratio of 1:10 (v/v) at 37°C.
-
Quickly pipette 75 µL of this mixture onto the pre-coated slide and cover with a coverslip.
-
Place the slides on a cold flat tray for 10 minutes to solidify the agarose.
-
-
Lysis:
-
Gently remove the coverslips and immerse the slides in a cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added just before use) for at least 1 hour at 4°C.[21] This step removes cell membranes and histones, leaving behind the nucleoid containing the DNA.
-
-
Alkaline Unwinding and Electrophoresis:
-
Remove the slides from the lysis solution and place them in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13).[21]
-
Allow the DNA to unwind in the alkaline solution for 20-40 minutes at 4°C.
-
Apply a voltage of 0.7 V/cm and conduct electrophoresis for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
After electrophoresis, gently remove the slides and wash them three times for 5 minutes each with a neutralization buffer (0.4 M Tris, pH 7.5).
-
Stain the DNA by adding 50 µL of a fluorescent dye (e.g., SYBR Green or propidium iodide) to each slide.[21]
-
-
Visualization and Scoring:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using specialized comet assay software. Quantify the DNA damage by measuring parameters such as tail length, percent DNA in the tail, and tail moment.
-
In Vitro Mutagenicity Assessment: The Ames Test (OECD 471)
The Ames test is a bacterial reverse mutation assay used to detect the mutagenic potential of chemical compounds.[6][22][23]
Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively, meaning they cannot synthesize this essential amino acid and require it for growth.[23] The assay measures the ability of a test substance to cause mutations that revert the bacteria to a prototrophic state, allowing them to grow on a minimal medium lacking the specific amino acid.[23]
Step-by-Step Protocol:
-
Strain Preparation:
-
Culture the selected bacterial tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA) overnight in a nutrient broth.
-
-
Metabolic Activation:
-
The test is performed both with and without a metabolic activation system (S9 mix), which is a liver enzyme preparation that can mimic mammalian metabolism and convert promutagens into active mutagens.[22]
-
-
Plate Incorporation Method:
-
To a test tube containing 2 mL of molten top agar at 45°C, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution at the desired concentration, and 0.5 mL of S9 mix or a control buffer.
-
Vortex the mixture gently and pour it onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Collection and Interpretation:
In Vivo Sub-chronic Toxicity Assessment (OECD 408)
This 90-day oral toxicity study in rodents provides information on the potential health hazards from repeated exposure to a substance over a prolonged period.[25][26][27][28]
Principle: The test substance is administered daily to several groups of animals at different dose levels for 90 days.[27] During and after the exposure period, the animals are observed for signs of toxicity, and various physiological and pathological parameters are evaluated.[25][26]
Step-by-Step Protocol:
-
Animal Selection and Acclimation:
-
Dosing and Administration:
-
Clinical Observations:
-
Observe the animals for clinical signs of toxicity at least once daily.
-
Record body weight and food/water consumption weekly.[25]
-
Perform detailed clinical observations on all animals outside the home cage at least once before the start of the study and weekly thereafter.
-
-
Hematology and Clinical Biochemistry:
-
At the end of the 90-day period, collect blood samples for hematological and clinical biochemistry analysis.
-
Parameters to be measured include red and white blood cell counts, hemoglobin, hematocrit, platelet count, and levels of key liver and kidney function enzymes and markers.
-
-
Pathology:
-
At the end of the study, euthanize all animals and perform a full gross necropsy.
-
Weigh the major organs (e.g., liver, kidneys, brain, spleen).
-
Collect and preserve organs and tissues for histopathological examination.
-
-
Data Analysis:
Conclusion
The toxicity of phenoxyacetic acid derivatives is a complex issue that is dependent on a multitude of factors, most notably their chemical structure. This guide has provided a comparative overview of the toxicity of several key derivatives, highlighting the crucial role of substituents in determining their toxic potential. The detailed experimental protocols for in vitro and in vivo assays offer a practical framework for researchers to conduct their own comparative toxicity studies. A thorough understanding of the structure-activity relationships and the underlying mechanisms of toxicity is essential for the risk assessment of existing compounds and the rational design of safer alternatives in the future.
References
-
Genotoxic effect of substituted phenoxyacetic acids.[4]
-
AMES Test (OECD 471) - Biocompatibility Analyses.[22]
-
Bacterial Reverse Mutation Assay or Ames assay (OECD 471).
-
Differential Effect of Selected Phenoxy-acid Compounds on Oxidative Phosphorylation of Mitochondria from Vicia faba L.1.[3]
-
Oral Toxicity OECD 408.[25]
-
Exposure to 2,4-Dichlorophenoxyacetic acid stimulates the calcium/ROS/CK1α pathway to trigger Hemolysis and Eryptosis in red blood cells.[29]
-
Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018).[26]
-
OECD GUIDELINE FOR THE TESTING OF CHEMICALS.[27]
-
Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents.[28]
-
Cytotoxicity Testing of Pesticides Using the MTT Assay.[15]
-
Toxicity of 2,4-Dichlorophenoxyacetic Acid - Molecular Mechanisms.[10]
-
Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid.[1]
-
Comet Assay.[21]
-
Study on the toxicity of phenolic and phenoxy herbicides using the submitochondrial particle assay.[8]
-
AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test.[24]
-
Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents.[30]
-
The bacterial reverse mutation test.[6]
-
Oxidative stress induced by 2,4-phenoxyacetic acid in liver of female rats and their progeny: biochemical and histopathological studies.[11]
-
The Ames Test or Bacterial Reverse Mutation Test.[23]
-
Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds.[5]
-
USE OF THE COMET ASSAY TO ASSESS GENOTOXICITY IN MAMMALIAN, AVIAN, AND AMPHIBIAN SPECIES.
-
MTT assay protocol.
-
MTT Assay Protocol for Cell Viability and Proliferation.[16]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.[17]
-
Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid.[2]
-
Cytotoxicity MTT Assay Protocols and Methods.[18]
-
Comet Assay: A Strong Tool for Evaluating DNA Damage and Comprehensive Guidelines for Plant Cells.[31]
-
Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid.[32]
-
Comet assay: a versatile but complex tool in genotoxicity testing.[19]
-
Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D.[7]
-
The essential comet assay: a comprehensive guide to measuring DNA damage and repair.[20]
-
Oxidative Stress Induced by the 2,4-Dichlorophenoxyacetic Herbicide.[12]
-
Hypolipidemia and peroxisome proliferation induced by phenoxyacetic acid herbicides in rats.[33]
-
Exposure to the herbicide 2,4-dichlorophenoxyacetic acid impairs mitochondrial function, oxidative status, and behavior in adult zebrafish.[13]
-
THE EFFECTS OF LOW-TOXIC HERBICIDE ROUNDUP AND GLYPHOSATE ON MITOCHONDRIA.[14]
-
The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability.[34]
-
Radiolytic Transformations of Chlorinated Phenols and Chlorinated Phenoxyacetic Acids.[35]
-
QSAR models for the (eco-)toxicological characterization and prioritization of emerging pollutants: case studies and potential a.[36]
-
Influence of Chlorine Substituents on Biological Activity of Chemicals.[37]
-
Revolutionizing toxicity predictions of diverse chemicals to protect human health: Comparative QSAR and q-RASAR modeling.[38]
-
Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review.[39]
-
Formation of highly toxic halogenated coupling byproducts in UV/Chlorine reaction of phenols in presence of halides.[40]
-
Toxicological Consequences of Oxidative Stress.[41]
-
Use of (Q)SAR genotoxicity predictions and fuzzy multicriteria decision-making for priority ranking of ethoxyquin transformation products.[42]
-
Phenoxyacetic Acid.[9]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Genotoxic effect of substituted phenoxyacetic acids [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The bacterial reverse mutation test | RE-Place [re-place.be]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Phenoxyacetic Acid | C8H8O3 | CID 19188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Oxidative stress induced by 2,4-phenoxyacetic acid in liver of female rats and their progeny: biochemical and histopathological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Exposure to the herbicide 2,4-dichlorophenoxyacetic acid impairs mitochondrial function, oxidative status, and behavior in adult zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. Cytotoxicity Testing of Pesticides Using the MTT Assay - IML Testing & Research [imlresearch.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. clyte.tech [clyte.tech]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. re-place.be [re-place.be]
- 21. b.aun.edu.eg [b.aun.edu.eg]
- 22. ttslaboratuvar.com [ttslaboratuvar.com]
- 23. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 24. vivotecnia.com [vivotecnia.com]
- 25. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]
- 26. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 27. ask-force.org [ask-force.org]
- 28. oecd.org [oecd.org]
- 29. Exposure to 2,4-Dichlorophenoxyacetic acid stimulates the calcium/ROS/CK1α pathway to trigger Hemolysis and Eryptosis in red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 30. oecd.org [oecd.org]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. Hypolipidemia and peroxisome proliferation induced by phenoxyacetic acid herbicides in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- 36. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 37. eurochlor.org [eurochlor.org]
- 38. Revolutionizing toxicity predictions of diverse chemicals to protect human health: Comparative QSAR and q-RASAR modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 40. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 41. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 42. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
